2-(Hex-1-yn-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hex-1-ynylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXIDADBPPXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Executive Summary & Physicochemical Profiling
2-(Hex-1-yn-1-yl)aniline (CAS 116491-50-0): A Definitive Guide to Synthesis, Mechanisms, and Heterocyclic Annulation
2-(Hex-1-yn-1-yl)aniline (CAS 116491-50-0) is a highly versatile ortho-alkynylated aniline derivative that serves as a critical building block in modern synthetic organic chemistry[1]. Featuring both a nucleophilic primary amine and a reactive internal alkyne in close spatial proximity, this molecule is uniquely primed for intramolecular annulation. It is predominantly utilized in the synthesis of 2-substituted indoles, quinolines, and quinazolinones—scaffolds that are ubiquitous in pharmaceutical development and natural product synthesis[1][2].
Physicochemical Properties
-
Chemical Formula: C₁₂H₁₅N
-
Molecular Weight: 173.25 g/mol
-
SMILES: NC1=CC=CC=C1C#CCCCC
-
Appearance: Pale yellow to amber liquid (temperature dependent)
-
Boiling Point: ~298.8 °C (Predicted)[3]
Core Synthesis: The Sonogashira Cross-Coupling
The standard and most robust method for synthesizing 2-(hex-1-yn-1-yl)aniline is the Sonogashira cross-coupling between 2-iodoaniline and 1-hexyne[4].
Mechanistic Causality & Reagent Selection
-
Substrate Choice: 2-Iodoaniline is preferred over 2-bromoaniline due to the weaker C-I bond, which accelerates the oxidative addition step of the palladium catalytic cycle, allowing the reaction to proceed at or near room temperature.
-
Precatalyst (PdCl₂(PPh₃)₂): This stable Pd(II) complex is reduced in situ by the alkyne or the amine base to form the active, coordinatively unsaturated Pd(0) species.
-
Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the unactivated terminal alkyne.
-
Solvent/Base (Triethylamine): Et₃N serves a dual purpose. It acts as the solvent and as the base required to deprotonate the alkyne-copper π-complex, driving the formation of the copper acetylide while neutralizing the hydroiodic acid (HI) byproduct.
Figure 1: Bimetallic Pd/Cu catalytic cycle for the synthesis of 2-(hex-1-yn-1-yl)aniline.
Step-by-Step Self-Validating Protocol
-
Preparation & Degassing: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-iodoaniline (10.0 mmol) in anhydrous triethylamine (30 mL). Causality: Strict exclusion of oxygen is critical to prevent the copper-catalyzed oxidative homocoupling of 1-hexyne (Glaser coupling), which would consume the alkyne and depress yields.
-
Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will typically appear pale yellow.
-
Alkyne Addition: Add 1-hexyne (12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction Monitoring (Validation Checkpoint): Stir the mixture at room temperature (or mild heating to 50°C if sluggish)[4]. Checkpoint: Within 30-60 minutes, the mixture should transition to a dark brown/black suspension, indicating the precipitation of triethylammonium iodide (Et₃N·HI) and the formation of active Pd nanoparticles. TLC (Hexane:EtOAc 4:1) should confirm the disappearance of 2-iodoaniline (R_f ~0.6) and the appearance of a new UV-active spot (R_f ~0.4).
-
Workup & Purification: Filter the suspension through a pad of Celite to remove the ammonium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NH₄Cl (to sequester and remove copper salts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield 2-(hex-1-yn-1-yl)aniline as a pale yellow oil.
Downstream Annulation: Heterocyclic Scaffolds
The true value of 2-(hex-1-yn-1-yl)aniline lies in its capacity for intramolecular cyclization, driven by the proximity of the nucleophilic nitrogen to the alkyne.
Transition-Metal Catalyzed 5-endo-dig Cyclization to 2-Butyl-1H-indole
According to Baldwin's rules for ring closure, a 5-endo-dig cyclization is generally disfavored due to the geometric constraints of achieving the required orbital overlap. However, coordination of a carbophilic π-Lewis acid (such as Au(I), Au(III), or Pd(II)) to the alkyne drastically lowers the LUMO of the π-system and alters the geometry, facilitating rapid nucleophilic attack by the amine[1][2].
Figure 2: Mechanism of the metal-catalyzed 5-endo-dig cyclization to 2-butyl-1H-indole.
Protocol for Gold-Catalyzed Indole Synthesis:
-
Reaction Setup: Dissolve 2-(hex-1-yn-1-yl)aniline (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Catalysis: Add a catalytic amount of AuCl (0.05 mmol, 5 mol%). Causality: Au(I) is exceptionally carbophilic, selectively activating the alkyne without coordinating strongly to the hard amine, thereby preventing catalyst poisoning[2].
-
Validation Checkpoint: Stir at room temperature. The reaction is typically complete within 1-2 hours. TLC monitoring will show the conversion of the aniline to a highly fluorescent spot under 254 nm UV light, characteristic of the indole core.
-
Isolation: Pass the mixture through a short silica plug to remove the gold catalyst, eluting with DCM. Evaporation yields 2-butyl-1H-indole.
Synthesis of 4-Alkyl-2(1H)-quinazolinones
Beyond indoles, 2-(hex-1-yn-1-yl)aniline can be derivatized into 1-(2-(hex-1-ynyl)phenyl)urea by reaction with isocyanates. This urea intermediate can undergo a transition-metal-catalyzed 6-endo-dig cyclization to form 4-butyl-2(1H)-quinazolinones, which are privileged pharmacophores in medicinal chemistry[1][5]. This reaction is typically driven by gold or silver catalysts (e.g., silver hexafluoroantimonate) in DMF[5].
Quantitative Data Summary
The table below summarizes the standardized reaction parameters and expected outcomes for the primary transformations involving 2-(hex-1-yn-1-yl)aniline, ensuring reproducible benchmarking for synthetic planning.
| Transformation | Starting Material | Reagents & Catalysts | Conditions | Expected Yield | Ref |
| Sonogashira Coupling | 2-Iodoaniline + 1-Hexyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | RT to 50°C, 4-8 h, Argon | 95 - 100% | [4] |
| Indole Cyclization | 2-(Hex-1-yn-1-yl)aniline | AuCl (5 mol%) or PdCl₂ (5 mol%), DCM or EtOH | RT, 1-2 h | 85 - 95% | [2] |
| Quinazolinone Synthesis | 1-(2-(Hex-1-ynyl)phenyl)urea | AgSbF₆ / Au(I) complex, DMF | RT, 1.0 h | ~96% | [5] |
References
- Sigma-Aldrich.2-(Hex-1-Yn-1-Yl)Aniline | 116491-50-0.
- LookChem.Cas 693-02-7, 1-Hexyne (Sonogashira Coupling Data).
- Beilstein Journal of Organic Chemistry.One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines.
- Chemical Communications (RSC Publishing).Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches.
- MolAid / Tetrahedron Letters.An efficient synthesis of 4-alkyl-2(1H)-quinazolinones and 4-alkyl-2-chloroquinazolines from 1-(2-alkynylphenyl)ureas.
Sources
- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 3. 2-(hex-1-yn-1-yl)aniline CAS#: 116491-50-0 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 1-(2-(hex-1-ynyl)phenyl)urea - CAS号 1201632-34-9 - 摩熵化学 [molaid.com]
Technical Guide: Structure, Synthesis, and Properties of 2-(Hex-1-yn-1-yl)aniline
Executive Summary
2-(Hex-1-yn-1-yl)aniline (CAS: 116491-50-0) is a pivotal ortho-substituted aniline derivative serving as a high-value intermediate in heterocyclic chemistry.[1] Distinguished by the juxtaposition of a nucleophilic amino group (–NH₂) and an electrophilic internal alkyne, it acts as a "pre-organized" molecular scaffold. Its primary utility lies in its rapid conversion to 2-butylindole , a core pharmacophore found in bioactive alkaloids and synthetic therapeutics.
This guide details the structural parameters, optimized Sonogashira synthesis protocols, and the mechanistic pathways for its cyclization, designed for researchers requiring high-purity precursors for drug discovery.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of an aniline core substituted at the ortho position with a hex-1-yne moiety.[2] The proximity of the amine lone pair to the π-system of the alkyne is the defining feature that drives its reactivity.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | 2-(Hex-1-yn-1-yl)aniline | |
| CAS Number | 116491-50-0 | |
| Molecular Formula | C₁₂H₁₅N | |
| Molecular Weight | 173.26 g/mol | |
| SMILES | CCCCC#CC1=CC=CC=C1N | |
| Appearance | Pale yellow to brown oil | Oxidizes upon air exposure |
| Boiling Point | ~298 °C (Predicted) | |
| Density | 0.98 ± 0.1 g/cm³ | |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
Structural Features[1][2][4][5][6][7][9][10]
-
The Ortho Effect: The 1,2-disubstitution pattern forces the alkyne and amine into a geometry favorable for 5-endo-dig or 5-exo-dig cyclizations.
-
Conjugation: The alkyne is conjugated with the phenyl ring, evident in UV-Vis absorption shifts compared to non-conjugated alkynes.
-
Alkyl Tail: The butyl chain (from the hexynyl group) imparts lipophilicity, influencing the solubility profile and the pharmacokinetic properties of downstream indole derivatives.
Part 2: Synthesis & Production (The Sonogashira Protocol)
The most robust route to 2-(Hex-1-yn-1-yl)aniline is the Sonogashira cross-coupling of 2-iodoaniline with 1-hexyne. While 2-bromoaniline can be used, the iodide provides faster kinetics and higher yields at lower temperatures, preserving the sensitive amino group.
Reaction Scheme
Reagents: 2-Iodoaniline, 1-Hexyne, PdCl₂(PPh₃)₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).[3]
Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Activation:
-
In a dry Schlenk flask, dissolve 2-iodoaniline (1.0 equiv, e.g., 2.19 g, 10 mmol) in anhydrous THF (40 mL) and Et₃N (10 mL).
-
Add PdCl₂(PPh₃)₂ (2 mol%, 140 mg) and CuI (1 mol%, 19 mg).
-
Observation: The solution typically turns dark brown/black upon catalyst addition. Stir for 5 minutes at room temperature to ensure active species formation.
-
-
Alkyne Addition:
-
Add 1-hexyne (1.2 equiv, 1.38 mL) dropwise via syringe.
-
Exotherm Warning: The reaction is mildly exothermic. If scaling up (>50 mmol), use a water bath to maintain ambient temperature.
-
-
Reaction Phase:
-
Stir at room temperature for 4–6 hours.
-
Monitoring: Check progress via TLC (Hexane/EtOAc 5:1).[3] The starting iodide (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc 10:1 to 5:1 gradient).
-
Yield Expectation: 85–95% (Pale yellow oil).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical transmetallation step.
Caption: Figure 1.[5] Dual catalytic cycle for the Sonogashira coupling of 2-iodoaniline and 1-hexyne.
Part 3: Reactivity & Applications (The Indole Cyclization)[13]
The defining property of 2-(Hex-1-yn-1-yl)aniline is its ability to cyclize into 2-butylindole . This transformation can be achieved through metal catalysis (Au, Pd, Cu) or base-mediated electrophilic cyclization.
Pathway: Metal-Catalyzed Hydroamination
Using a Lewis acid catalyst (e.g., AuCl₃ or PdCl₂) activates the alkyne π-system, triggering nucleophilic attack by the amine nitrogen.
-
Product: 2-Butyl-1H-indole.
-
Significance: This is a "Larock-type" intermediate step, though true Larock synthesis couples the iodide and alkyne during cyclization. Here, the pre-formed alkyne allows for milder cyclization conditions.
Cyclization Mechanism[14][15]
-
Activation: Metal coordinates to the alkyne triple bond.
-
Nucleophilic Attack: The amine lone pair attacks the internal carbon (5-endo-dig) or external carbon (5-exo-dig). For 2-alkynylanilines, 5-endo-dig is the favored pathway leading to the indole core.
-
Proton Transfer/Aromatization: Loss of a proton and metal regeneration yields the aromatic indole.
Caption: Figure 2. Mechanistic pathway for the intramolecular hydroamination yielding 2-butylindole.
Part 4: Spectroscopic Characterization
Verification of the structure relies on the distinct chemical shifts of the alkyne carbons and the disappearance of the terminal alkyne proton (if comparing to starting material).
Expected NMR Data (CDCl₃)
-
¹H NMR (400 MHz):
-
Aromatic: δ 7.25–6.60 (m, 4H, Aniline ring). Look for the doublet at ~7.25 (H-3) and the upfield signals ~6.65 (H-6, ortho to NH₂).
-
Amine: δ 4.10–4.20 (br s, 2H, NH₂). Broad singlet, D₂O exchangeable.
-
Alkyne Chain:
-
δ 2.45 (t, 2H, J = 7.0 Hz, ≡C-CH ₂-).
-
δ 1.60 (quint, 2H, -CH₂-CH ₂-).
-
δ 1.50 (m, 2H, -CH₂-CH ₂-CH₃).
-
δ 0.95 (t, 3H, -CH₃).
-
-
-
¹³C NMR (100 MHz):
-
Alkyne Carbons: Distinct peaks at ~95.0 ppm and ~78.0 ppm (internal alkyne).
-
Aromatic Carbons: ~148.0 (C-NH₂), ~132.0, ~129.0, ~117.0, ~114.0, ~109.0.
-
Alkyl Carbons: ~31.0, ~22.0, ~19.0, ~13.5.
-
IR Spectroscopy[5][14][16]
-
ν(N-H): Doublet around 3400–3300 cm⁻¹ (primary amine).
-
ν(C≡C): Weak band around 2200–2250 cm⁻¹ (internal alkyne).
Part 5: Safety and Handling
-
Hazards: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through skin. It may cause serious eye damage and skin sensitization.
-
Storage: Store at 2–8°C under inert gas (Argon). The amino group is prone to oxidation (darkening) over time.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[7] Journal of the American Chemical Society, 113(17), 6689-6690. Link
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides. Organic Letters, 7(10), 1967-1969. Link
-
Battistini, G., Cacchi, S., & Fabrizi, G. (2003). The reaction of 2-(alkynyl)anilines with aryl iodides and aryl vinyl triflates: A new route to 2,3-disubstituted indoles. European Journal of Organic Chemistry, 2003(15), 2928-2933. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-(Hex-1-yn-1-yl)aniline. Link
Sources
- 1. 2-(hex-1-yn-1-yl)aniline | 116491-50-0 [chemicalbook.com]
- 2. 116491-50-0|2-(Hex-1-yn-1-yl)aniline|BLD Pharm [bldpharm.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diposit.ub.edu [diposit.ub.edu]
Ortho-Substituted Alkynyl Anilines: A Technical Guide to Chemical Reactivity and Indole Annulation
Executive Summary
Ortho-substituted alkynyl anilines are highly privileged pharmacophores and synthetic precursors in modern organic chemistry. Their unique structural motif—an electron-rich aniline nitrogen positioned strictly ortho to a π-electron-dense alkyne—primes them for intramolecular annulation. This reactivity is the cornerstone of de novo indole synthesis, bypassing the regiochemical limitations of traditional Fischer indolization. This whitepaper dissects the mechanistic causality, catalytic modalities, and self-validating experimental protocols governing the reactivity of ortho-alkynylanilines.
Mechanistic Foundations of Annulative Cyclization
The core reactivity of ortho-alkynylanilines is dictated by the electrophilic activation of the alkyne moiety. Transition metals (e.g., Pd, Au, Rh) act as π-Lewis acids, coordinating to the alkyne and lowering its lowest unoccupied molecular orbital (LUMO). This coordination breaks the alkyne's symmetry and induces a highly favored 5-endo-dig or 5-exo-dig intramolecular nucleophilic attack by the adjacent amine[1].
Fig 1. Mechanistic pathways of metal-catalyzed ortho-alkynylaniline cyclization.
Catalytic Modalities & Reactivity Profiles
Palladium-Catalyzed Electrophilic Cyclizations
Palladium excels in cascade cyclization/cross-coupling reactions by stabilizing the intermediate vinylpalladium species. For instance, the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with 2 under aerobic conditions provides 2,3-diaryl-N-methylindoles[2]. The causality of this specific system relies on a dual-additive approach: AgF is required to cleave the robust C–Si bond via fluoride coordination, forming a reactive pentacoordinate silicate that readily undergoes transmetalation, while Ag₂O acts as the primary oxidant to reoxidize Pd(0) back to Pd(II), ensuring continuous catalytic turnover[2]. Similarly, palladium catalyzes the direct coupling of ortho-alkynylanilines with 3 using molecular oxygen as the sole terminal oxidant, yielding 2,3-disubstituted 3-alkynylindoles[3].
Gold-Catalyzed Cascade Rearrangements
Gold(I) complexes are exceptionally soft Lewis acids, exhibiting extreme chemoselectivity for alkynes over amines. This prevents the catalyst poisoning often seen with harder metals. In the 4, a homogeneous gold catalyst induces a 3,3-sigmatropic rearrangement of an N-propargyl group into an allene[4]. This allene subsequently undergoes nucleophilic attack by the indole core, forming complex fused carbazoles with 100% atom economy[4].
Rhodium-Catalyzed Selective Cross-Coupling
Rhodium catalysts are highly sensitive to subtle electronic and steric environments. By employing a cationic Rh(COD)₂BF₄ catalyst with a bulky tBuXantPhos ligand, researchers achieved 5 between N-tosyl and N-acyl ortho-alkynylanilines[5]. The causality behind this choice is that the cationic Rh center perfectly recognizes the differential nucleophilicity imparted by the electron-withdrawing tosyl group versus the acyl group, dictating strictly which aniline acts as the nucleophile and which alkyne undergoes insertion[5].
Metal-Free Electrophilic Activation
Cyclization can also be achieved without transition metals using strong Lewis acids. For example,6 of ortho-alkynylanilines using N-thiocyanatosuccinimide[6]. Me₃SiBr activates the succinimide, releasing a highly electrophilic "SCN⁺" equivalent that triggers a cascade 5-endo-dig cyclization, forming C–SCN and C–N bonds in a single step[6].
Quantitative Substrate Scope & Yield Analysis
| Catalytic System | Substrates & Coupling Partners | Reagents / Additives | Reaction Conditions | Yield Range | Ref |
| Pd(OAc)₂ | N,N-dimethyl-o-alkynylanilines + Arylsiloxanes | Ag₂O (Oxidant), AgF (Activator) | DMF, Aerobic Oxidation | 26–88% | [2] |
| Pd(OAc)₂ | o-alkynylanilines + Terminal alkynes | O₂ (Terminal Oxidant) | Aerobic | Good–Excellent | [3] |
| Gold(I) | N-propargylanilines (Conjugated diynes) | None (100% Atom Economy) | Homogeneous | High | [4] |
| Rh(COD)₂BF₄ | N-tosyl & N-acyl o-alkynylanilines | tBuXantPhos (Ligand) | Selective Insertion | Moderate–Good | [5] |
| Me₃SiBr | o-alkynylanilines + N-thiocyanatosuccinimide | Metal-Free | Mild, Metal/Oxidant-Free | Moderate–High | [6] |
Self-Validating Experimental Protocols
Protocol A: Pd-Catalyzed Arylation with Arylsiloxanes
This protocol outlines the synthesis of 2,3-diaryl-N-methylindoles. The system is designed to be self-validating through visual and chromatographic checkpoints.
Step 1: Substrate Preparation & Inertion
-
Action: In an oven-dried Schlenk tube, add N,N-dimethyl-o-alkynylaniline (0.2 mmol) and the target arylsiloxane (0.4 mmol).
-
Causality: Arylsiloxanes are prone to premature hydrolysis if exposed to ambient moisture before the fluoride activator is introduced.
Step 2: Catalyst & Additive Loading
-
Action: Add Pd(OAc)₂ (5 mol%), Ag₂O (2.0 equiv), and AgF (2.0 equiv).
-
Causality: AgF provides the necessary fluoride ions to attack the silicon atom, creating a pentacoordinate silicate that is nucleophilic enough to transmetalate with the vinylpalladium intermediate[2].
Step 3: Aerobic Oxidation & Thermal Activation
-
Action: Dissolve the mixture in 2.0 mL of anhydrous DMF. Stir under an aerobic atmosphere (open to air or O₂ balloon) at 100 °C for 12 hours.
-
Self-Validation Checkpoint: The mixture will initially appear as a pale suspension. As the reaction progresses, the formation of a dark brown/black precipitate (Pd black and reduced Ag(0)) validates that the catalytic cycle is turning over and reductive elimination has occurred.
Step 4: Quenching & Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal aggregates. Purify via silica gel chromatography.
Fig 2. Self-validating workflow for Pd-catalyzed electrophilic cyclization.
Protocol B: Rh-Catalyzed Selective Cross-Coupling
Step 1: Differential N-Substitution
-
Action: Synthesize two distinct substrates: an N-tosyl o-alkynylaniline and an N-acyl o-alkynylaniline.
-
Causality: The Rh(COD)₂BF₄ catalyst combined with tBuXantPhos specifically recognizes the steric and electronic differences between the tosyl and acyl groups, dictating chemoselectivity[5].
Step 2: Catalytic Cross-Coupling
-
Action: Combine both substrates with Rh(COD)₂BF₄ (10 mol%) and tBuXantPhos (10 mol%) in a suitable solvent under inert atmosphere.
-
Self-Validation Checkpoint: Monitor via TLC. The N-tosyl aniline spot should deplete significantly faster than the N-acyl aniline spot, validating the catalyst's chemoselective recognition of the tosyl group's electronic environment.
References
- Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles. PubMed.
- Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. RSC Publishing.
- Synthesis of Fused Carbazoles by Gold-Catalyzed Tricyclization of Conjugated Diynes via Rearrangement of an N-Propargyl Group. Organic Letters - ACS Publications.
- Rhodium-Catalyzed Selective Nucleophilic Cyclization/Cross-Coupling of Two ortho-Alkynylanilines Bearing Differential N-Substituents. Organic Letters - ACS Publications.
- Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Hex-1-yn-1-yl)aniline
Executive Summary
In modern synthetic organic chemistry and drug development, bifunctional building blocks are the cornerstone of efficient molecular assembly. 2-(Hex-1-yn-1-yl)aniline is a highly versatile ortho-alkynylaniline derivative that serves as a privileged precursor for the construction of complex nitrogen-containing heterocycles and axially chiral scaffolds. By leveraging the proximity of a nucleophilic primary amine to an electrophilically activatable alkyne, this molecule enables rapid access to functionalized indole cores and rotationally stable atropisomers.
As a Senior Application Scientist, I have designed this guide to bridge the gap between fundamental physicochemical data and advanced synthetic applications, providing drug development professionals with field-proven, self-validating protocols.
Physicochemical and Structural Profiling
Understanding the fundamental parameters of 2-(hex-1-yn-1-yl)aniline is critical for calculating reaction stoichiometry, predicting solubility, and optimizing chromatographic separations. The hex-1-ynyl substituent (a 6-carbon alkyne chain) imparts significant lipophilicity to the aniline core, which is highly advantageous for tuning the LogP of downstream pharmaceutical candidates.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Reference |
| Chemical Name | 2-(Hex-1-yn-1-yl)aniline | [1] |
| CAS Registry Number | 116491-50-0 | [1], |
| Molecular Formula | C12H15N | [2] |
| Molecular Weight | 173.26 g/mol | [2], |
| Exact Mass | 173.1204 g/mol | [2] |
| Structural Class | ortho-Alkynylaniline | [3] |
Mechanistic Utility: The ortho-Alkynylaniline Paradigm
The synthetic value of 2-(hex-1-yn-1-yl)aniline lies in its dual reactivity. The carbon-carbon triple bond is electron-rich, yet it can be highly polarized via coordination with π-acidic transition metals (such as Au, Pd, or Cu)[4],[3].
Causality of Metal Selection: Hard Lewis acids often coordinate irreversibly to the primary amine, poisoning the catalyst. In contrast, soft Lewis acids like Gold(I) or Gold(III) selectively coordinate to the soft π-system of the alkyne. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it highly susceptible to an intramolecular 5-endo-dig nucleophilic attack by the adjacent amine lone pair[3]. The resulting vinyl-metal intermediate undergoes rapid proto-demetalation to yield a 2-butylindole derivative—a highly sought-after lipophilic scaffold in medicinal chemistry.
Catalytic cycle for transition-metal-mediated cyclization of 2-(hex-1-yn-1-yl)aniline.
Field-Proven Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progression.
Protocol A: Gold-Catalyzed Annulation to 2-Butylindole
This procedure outlines the one-pot synthesis of 2-butylindole, utilizing the carbophilic nature of gold to drive the annulation[3].
-
Catalyst Activation: In an oven-dried Schlenk flask under N2, dissolve 5.0 mol% of AuCl3 and 5.0 mol% of AgOTf in anhydrous toluene (0.1 M). Rationale: AgOTf acts as a halide scavenger, precipitating AgCl to generate the highly active, cationic Au(I) species necessary for alkyne activation.
-
Substrate Addition: Add 1.0 equivalent of 2-(hex-1-yn-1-yl)aniline dropwise. Stir the mixture at 80 °C.
-
Reaction Monitoring (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexane eluent. The reaction is deemed complete when the UV-active starting material spot completely disappears (typically 12 hours).
-
Quench and Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3. Extract three times with ethyl acetate (EtOAc). Rationale: The basic quench neutralizes any trace acid, preventing degradation of the electron-rich indole product.
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient: 100% Hexane to 5% EtOAc/Hexane) to isolate the pure 2-butylindole.
Protocol B: Atroposelective N-Allylation via Palladium Catalysis
2-(Hex-1-yn-1-yl)aniline derivatives are exceptional precursors for synthesizing N-C axially chiral sulfonamides via Tsuji-Trost allylation[5].
-
Reagent Assembly: In a dry vial, combine the sulfonamide derivative of 2-(hex-1-yn-1-yl)aniline (1.0 eq), allyl acetate (1.5 eq), Pd2(dba)3 (2.5 mol%), and the chiral (S,S)-Trost ligand (5.0 mol%) in anhydrous dichloromethane.
-
Allylation Reaction: Stir the mixture at 0 °C, slowly warming to room temperature over 24–26 hours. Rationale: The bulky hexynyl substituent acts as a steric wall. As the Pd-π-allyl complex approaches, the alkyne restricts rotation around the newly formed C-N bond, locking the molecule into a stable atropisomeric state[5].
-
Workup: Terminate the reaction by adding water. Extract with EtOAc and wash the organic layer with brine. Rationale: Brine displaces coordinated water from the organic phase, shifting the equilibrium to ensure quantitative recovery of the lipophilic chiral product.
-
Validation: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Experimental workflow for Pd-catalyzed enantioselective N-allylation protocol.
Comparative Catalyst Efficiency
To assist in process chemistry optimization, the following table aggregates the quantitative performance data of various catalyst systems utilized for the cyclization of ortho-alkynylanilines into indoles.
Table 2: Catalyst Optimization Data for Indole Annulation
| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Mechanism | Ref |
| AuCl3 / AgOTf | 5.0 | Toluene | 80 | 12 | >85 | π-Activation (5-endo-dig) | [3] |
| Cu(BF4)2·xH2O | 10.0 | DCE | 60 | 16 | 82 | Aminocupration | [4] |
| I2 (Molecular Iodine) | 20.0 | CH2Cl2 | RT | 8 | 75 | Iodocyclization | [6] |
Conclusion
2-(Hex-1-yn-1-yl)aniline is far more than a simple aromatic amine; it is a highly engineered synthetic module. Whether deployed for the rapid construction of lipophilic 2-butylindole derivatives via gold catalysis or utilized as a steric anchor to induce N-C axial chirality via palladium-catalyzed allylation, its unique physicochemical profile makes it indispensable for modern drug discovery campaigns.
References
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SpectraBase - 2-(Hex-1-yn-1-yl)aniline Source: John Wiley & Sons, Inc. URL:[Link]
-
Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation Source: MDPI (Molecules 2022, 27(22), 7819) URL:[Link]
-
C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence Source: The Royal Society of Chemistry URL:[Link]
-
One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines Source: Beilstein Journal of Organic Chemistry (2011, 7, 65) URL:[Link]
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An In-Depth Technical Guide to the Core Differences Between 2-(Hex-1-yn-1-yl)aniline and 2-Ethynylaniline
Abstract
In the landscape of organic synthesis and medicinal chemistry, 2-alkynylanilines serve as exceptionally versatile building blocks for the construction of nitrogen-containing heterocycles, which form the core of numerous pharmaceutical agents and functional materials. This guide provides a detailed comparative analysis of two key representatives of this class: 2-(Hex-1-yn-1-yl)aniline and 2-ethynylaniline. While structurally similar, the fundamental distinction between the internal alkyne of the former and the terminal alkyne of the latter imparts profoundly different reactivity profiles and dictates their respective synthetic applications. This document delves into their structural, physicochemical, and spectroscopic differences, explores their distinct synthetic pathways and chemical reactivity, and provides field-proven experimental protocols. The objective is to equip researchers with the expert insights required to strategically select the appropriate building block for their specific synthetic targets, particularly in the realm of drug development.
Foundational Analysis: The Structural Dichotomy
At first glance, both molecules share a common 2-aminophenyl (aniline) scaffold. The critical point of divergence lies in the substitution pattern of the carbon-carbon triple bond.
-
2-Ethynylaniline is a terminal alkyne , characterized by the presence of a hydrogen atom directly bonded to an sp-hybridized carbon atom (C≡C-H).[1][2] This terminal proton is weakly acidic, a feature that is the cornerstone of its unique reactivity.[2][3]
-
2-(Hex-1-yn-1-yl)aniline is an internal alkyne , where the triple bond is positioned within the carbon chain, flanked by the aniline ring on one side and a butyl group on the other.[1] It lacks the acidic terminal proton, and its reactivity is therefore dominated by the π-bonds of the alkyne.[3]
This seemingly subtle structural difference is the primary determinant of their distinct chemical behaviors and synthetic utility.
Caption: Comparative molecular structures.
Comparative Physicochemical and Spectroscopic Properties
The difference in the alkyne substituent directly impacts the physical and spectroscopic properties of these molecules.
Physicochemical Data
The addition of the butyl group significantly increases the molecular weight and alters the physical properties of 2-(Hex-1-yn-1-yl)aniline compared to its terminal analogue.
| Property | 2-Ethynylaniline | 2-(Hex-1-yn-1-yl)aniline |
| Molecular Formula | C₈H₇N[4][5] | C₁₂H₁₅N[6] |
| Molecular Weight | 117.15 g/mol [4][7][8] | 173.26 g/mol |
| CAS Number | 52670-38-9[4][5] | 116491-50-0[9] |
| Appearance | Colorless to light yellow/orange liquid[5][10] | No data available, expected to be an oil or low-melting solid |
| Boiling Point | 229-230 °C[11] | Not reported |
| Density | 1.030 g/mL at 25 °C[11] | Not reported |
| Refractive Index (n20/D) | 1.6200[11] | Not reported |
Differentiating Spectroscopic Signatures
Spectroscopic analysis provides a clear and definitive method for distinguishing between these two compounds.
-
¹H NMR Spectroscopy: The most telling difference is the presence of a singlet or doublet (depending on coupling to the aromatic protons) in the alkyne region (δ ≈ 3.0-3.5 ppm) for the terminal proton of 2-ethynylaniline . This signal is unequivocally absent in the spectrum of 2-(Hex-1-yn-1-yl)aniline . The latter will instead display characteristic signals for the butyl chain, including a triplet for the terminal methyl group.
-
¹³C NMR Spectroscopy: The chemical shifts of the sp-hybridized carbons will differ. In 2-ethynylaniline , the terminal C-H carbon will appear at a distinct upfield position compared to the substituted sp-carbon. Both sp-carbons in 2-(Hex-1-yn-1-yl)aniline will be in the typical range for internal alkynes.
-
Infrared (IR) Spectroscopy: 2-Ethynylaniline exhibits two characteristic bands that are absent in its internal counterpart: a sharp, strong C-H stretch at approximately 3300 cm⁻¹ and a C≡C stretch around 2100-2140 cm⁻¹. While 2-(Hex-1-yn-1-yl)aniline also has a C≡C stretch, it is typically found at a slightly higher frequency (2200-2260 cm⁻¹) and is often weaker in intensity due to the symmetry of the internal alkyne.
Synthesis and Comparative Reactivity
The synthetic routes to both molecules often rely on the same core reaction, the Sonogashira coupling, yet their subsequent reactivity profiles diverge completely.
Convergent Synthesis via Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the premier method for synthesizing both target molecules.[12][13] The key is the choice of the terminal alkyne coupling partner.
-
Synthesis of 2-Ethynylaniline: Typically involves coupling a 2-haloaniline (e.g., 2-iodoaniline) with an acetylene surrogate like trimethylsilylacetylene (TMSA). The TMS protecting group is then removed under basic conditions (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne.
-
Synthesis of 2-(Hex-1-yn-1-yl)aniline: Achieved through the direct coupling of a 2-haloaniline with 1-hexyne.
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The Synthetic Versatility of 2-(Hex-1-yn-1-yl)aniline: A Gateway to Privileged Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hex-1-yn-1-yl)aniline, a member of the 2-alkynylaniline family, has emerged as a cornerstone building block in modern organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group positioned ortho to an electrophilically activatable alkyne, provides a powerful platform for the construction of a diverse array of nitrogen-containing heterocycles. This guide delves into the core synthetic applications of 2-(Hex-1-yn-1-yl)aniline, with a primary focus on the synthesis of indoles and quinolines—scaffolds of immense importance in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the causality behind experimental design, empowering researchers to leverage this versatile substrate in their own synthetic endeavors.
Introduction: The Strategic Importance of the 2-Alkynylaniline Motif
The indole and quinoline ring systems are considered "privileged scaffolds" in drug discovery, appearing in a vast number of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The development of efficient and modular strategies for the synthesis of these heterocycles is therefore a central theme in contemporary organic chemistry. 2-Alkynylanilines, readily accessible through Sonogashira cross-coupling of 2-haloanilines with terminal alkynes, have proven to be exceptionally valuable precursors for this purpose.[5] The inherent reactivity of the alkyne and aniline functionalities allows for a variety of intramolecular cyclization reactions, offering a direct and atom-economical route to complex heterocyclic frameworks.[5][6]
This guide will focus on 2-(Hex-1-yn-1-yl)aniline as a representative and synthetically useful example of this class of compounds. The n-butyl group on the alkyne provides a non-interfering, lipophilic substituent that is relevant in many drug discovery programs.
Synthesis of Indole Derivatives: A 5-exo-dig Cyclization Strategy
The most prominent application of 2-(Hex-1-yn-1-yl)aniline is its conversion to 2-butylindole derivatives. This transformation typically proceeds via a 5-exo-dig cyclization pathway, where the aniline nitrogen attacks the internal carbon of the alkyne. This process can be promoted by a variety of catalysts, with transition metals, particularly gold and palladium, being the most extensively studied.
Gold-Catalyzed Indole Synthesis
Gold catalysts, particularly Au(I) and Au(III) species, have a high affinity for alkynes, activating them towards nucleophilic attack. This has led to the development of exceptionally mild and efficient methods for indole synthesis.[7][8]
Mechanism of Gold-Catalyzed Cyclization: The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The aniline nitrogen then attacks the activated alkyne in an intramolecular fashion to form a vinyl-gold intermediate. Protonolysis of the carbon-gold bond regenerates the catalyst and yields the indole product.
Caption: Gold-catalyzed 5-exo-dig cyclization of 2-(Hex-1-yn-1-yl)aniline to 2-butylindole.
Experimental Protocol: Gold(III)-Catalyzed Synthesis of 2-Butylindole [8]
-
To a solution of 2-(Hex-1-yn-1-yl)aniline (1 mmol) in ethanol (5 mL) at room temperature, add a solution of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (0.01 mmol, 1 mol%) in ethanol (1 mL).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-butylindole.
Causality Behind Experimental Choices:
-
Catalyst: Gold(III) salts are effective π-acid catalysts that readily activate the alkyne. The low catalyst loading (1 mol%) highlights the efficiency of this system.[7]
-
Solvent: Ethanol is a green and effective solvent for this transformation, and in some cases, mixtures with water can be used.[8]
-
Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and making the protocol highly practical.[8]
Palladium-Catalyzed Indole Synthesis and Functionalization
Palladium catalysis offers a rich platform for not only indole formation but also for the simultaneous introduction of functional groups at the C3 position. These "domino" or "cascade" reactions are highly valuable for rapidly building molecular complexity.[9][10][11][12]
Mechanism of Palladium-Catalyzed Cyclization/Functionalization: The reaction is initiated by the oxidative addition of a palladium(0) species to a coupling partner (e.g., an aryl halide or vinyl triflate). The resulting organopalladium(II) species undergoes migratory insertion with the alkyne of 2-(Hex-1-yn-1-yl)aniline. Subsequent intramolecular attack of the aniline nitrogen on the alkyne forms a five-membered ring. Reductive elimination then furnishes the functionalized indole and regenerates the palladium(0) catalyst.
Caption: Palladium-catalyzed synthesis of 2,3-disubstituted indoles.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Butyl-3-arylindoles [12]
-
To an oven-dried Schlenk tube, add 2-(Hex-1-yn-1-yl)aniline (1 mmol), aryl iodide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 mmol, 10 mol%), and potassium carbonate (2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (DMF) (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle. The ligand stabilizes the palladium species and modulates its reactivity.
-
Base: The base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. An inert atmosphere prevents their oxidation and deactivation.
| Reaction Type | Catalyst | Key Features | Typical Products |
| Gold-Catalyzed Cyclization | NaAuCl₄·2H₂O, AuCl, AuCl₃ | Mild conditions, high yields, functional group tolerance.[7][8] | 2-Substituted indoles, 3-haloindoles.[7] |
| Palladium-Catalyzed Cyclization/Functionalization | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Domino reactions, C-C and C-N bond formation.[9][10] | 2,3-Disubstituted indoles, 3-allylated indoles.[10][11] |
Synthesis of Quinolines: A 6-endo-dig Cyclization Pathway
While 5-exo-dig cyclizations are common for indole synthesis, 2-(Hex-1-yn-1-yl)aniline can also undergo 6-endo-dig cyclization to furnish quinoline derivatives. This transformation is typically promoted by electrophilic reagents.[13][14]
Mechanism of Electrophilic Cyclization: The reaction is initiated by the activation of the alkyne by an electrophile (E⁺), such as I⁺ (from I₂ or ICl). This forms a cyclic intermediate (e.g., an iodonium ion). The electron-rich aniline ring then acts as a nucleophile, attacking the activated alkyne in a 6-endo-dig fashion. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.[14]
Sources
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- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 7. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
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A Comprehensive Technical Guide to the Solubility of 2-(Hex-1-yn-1-yl)aniline in Organic Solvents
Introduction: The Synthetic Versatility and Physicochemical Importance of a Key Building Block
2-(Hex-1-yn-1-yl)aniline stands as a pivotal precursor in the synthesis of a diverse array of nitrogen-containing heterocycles, such as indoles and quinolines, which are foundational scaffolds in numerous pharmaceutical agents and functional materials.[1][2][3] The efficiency of synthetic routes employing this aniline derivative, including reaction kinetics, purification, and formulation, is intrinsically linked to its solubility in organic solvents. An in-depth understanding of its solubility profile is, therefore, not merely an academic exercise but a critical parameter for process optimization, scale-up, and the successful development of novel chemical entities.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(Hex-1-yn-1-yl)aniline. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide empowers the user with the foundational knowledge and practical methodologies to establish a robust solubility profile. We will delve into the molecular characteristics governing its solubility, explore predictive theoretical models, and provide detailed, field-proven experimental protocols.
Part 1: Physicochemical Drivers of Solubility: A Molecular-Level Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at its core, is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The molecular structure of 2-(Hex-1-yn-1-yl)aniline possesses distinct regions that dictate its interaction with its environment:
-
The Aniline Moiety: This aromatic amine component introduces a degree of polarity to the molecule. The lone pair of electrons on the nitrogen atom and the N-H bonds can participate in hydrogen bonding, both as an acceptor and a donor. The benzene ring itself is capable of π-π stacking interactions.
-
The Hex-1-ynyl Substituent: This linear six-carbon alkyne chain is predominantly non-polar and contributes significant van der Waals forces. This lipophilic character will favor solubility in non-polar or weakly polar solvents.
The interplay between the polar aniline head and the non-polar alkyne tail results in a molecule with a balanced, amphiphilic character. Consequently, it is expected to exhibit solubility across a range of organic solvents, with the degree of solubility being a function of the solvent's own polarity and hydrogen bonding capacity.
Part 2: Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide powerful predictive insights and a deeper understanding of solute-solvent interactions.
Hansen Solubility Parameters (HSP)
The HSP for a solute can be determined experimentally by assessing its solubility in a range of solvents with known HSPs. Alternatively, group contribution methods can provide reasonable estimations.[8]
COSMO-RS (COnductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful and accurate method for predicting thermodynamic properties, including solubility, from first principles.[9][10] This quantum chemistry-based model calculates the chemical potential of a solute in a solvent by considering the interactions of the molecular surfaces.[11] It has the advantage of not requiring experimental data for parametrization, making it a truly predictive tool.[12] Hybrid approaches that combine COSMO-RS with machine learning are emerging as state-of-the-art for highly accurate solubility predictions.[13]
Part 3: Experimental Determination of Solubility: Protocols and Best Practices
Accurate experimental measurement of solubility is crucial for validating theoretical models and for practical applications in process development.
Protocol 1: Isothermal Saturation (Shake-Flask) Method
This is the gold-standard method for determining equilibrium solubility.[14] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of 2-(Hex-1-yn-1-yl)aniline to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostated shaker or on a stirring plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Vigorous agitation is necessary to maximize the surface area of contact between the solute and solvent.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the same constant temperature until the excess, undissolved solute has fully sedimented or separated. Centrifugation can be employed to expedite this process.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pipette. It is critical not to disturb the undissolved solute. A syringe filter (e.g., 0.45 µm PTFE) should be used to ensure no solid particulates are transferred.
-
Quantification: Determine the concentration of 2-(Hex-1-yn-1-yl)aniline in the sampled aliquot. Two common methods are:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution under reduced pressure or in a fume hood. The mass of the remaining residue corresponds to the dissolved solute.[4]
-
UV-Vis Spectrophotometry: If the compound has a chromophore (which 2-(Hex-1-yn-1-yl)aniline does), prepare a calibration curve of absorbance versus concentration at its λmax. Dilute the sampled aliquot to fall within the linear range of the calibration curve and measure its absorbance to determine the concentration.[4]
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases.[15]
Methodology:
-
Sample Preparation: Prepare a saturated solution of 2-(Hex-1-yn-1-yl)aniline in the deuterated solvent of interest directly in an NMR tube. Ensure excess solid is present.
-
Internal Standard: Add a known amount of an inert, soluble internal standard with a resonance peak that does not overlap with the analyte's peaks.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Calculation: The solubility is determined by comparing the integrated area of a characteristic peak of 2-(Hex-1-yn-1-yl)aniline to the integrated area of the internal standard's peak.
Part 4: Predicted Solubility Profile of 2-(Hex-1-yn-1-yl)aniline
Based on the molecular structure and the principles of intermolecular forces, the following table provides a predicted qualitative solubility profile. This should be used as a preliminary guide for solvent selection, pending experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The long hexynyl chain provides significant non-polar character, leading to favorable van der Waals interactions with non-polar solvents.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents have dipoles that can interact with the polar aniline moiety. Their lack of strong hydrogen-bonding networks allows for easier accommodation of the solute molecule.[14] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | While these solvents can hydrogen bond with the aniline group, the energy cost of disrupting the solvent's own strong hydrogen-bonding network to accommodate the non-polar hexynyl tail may reduce overall solubility. |
| Aqueous | Water | Very Low | The molecule's significant non-polar character, contributed by both the benzene ring and the hexynyl chain, will make it poorly soluble in water, despite the presence of the amine group. |
Part 5: Applications in Research and Development
A thorough understanding of the solubility of 2-(Hex-1-yn-1-yl)aniline is paramount for its effective use in synthesis.[1] For instance, in metal-catalyzed cyclization reactions to form indoles, the choice of solvent can influence reaction rates, catalyst stability, and product yields.[16] Furthermore, during work-up and purification (e.g., crystallization or chromatography), knowledge of its solubility in various solvent systems is essential for achieving high purity and recovery.
Conclusion
While a definitive, quantitative public database for the solubility of 2-(Hex-1-yn-1-yl)aniline remains to be established, this guide provides the necessary theoretical foundation and practical experimental frameworks for its determination. By understanding the interplay of its molecular features and leveraging predictive models like Hansen Solubility Parameters and robust experimental techniques such as the isothermal saturation method, researchers can confidently select appropriate solvent systems, optimize reaction conditions, and streamline purification processes, thereby accelerating the pace of discovery and development.
References
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link][17]
-
Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link][18]
-
ResearchGate. (n.d.). The synthesis of indole derivatives from 2‐alkynylanilines. Retrieved from [Link][1]
-
Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link][9]
-
ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link][15]
-
ResearchGate. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. Retrieved from [Link][19]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link][10]
-
ACS Publications. (2005, February 4). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Retrieved from [Link][3]
-
Beilstein Journal of Organic Chemistry. (2014, February 20). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Retrieved from [Link][16]
-
Process Safety and Environmental Protection. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link][12]
-
PubMed. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Retrieved from [Link][11]
-
ScienceDirect. (2016, November 15). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link][14]
-
Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link][20]
-
Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link][13]
-
Wiley Online Library. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link][5]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link][6]
-
ACS Publications. (2022, April 15). New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent. Retrieved from [Link][21]
-
PubMed. (2014, June 15). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Retrieved from [Link][22]
-
National Center for Biotechnology Information. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link][8]
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Safety data sheet (SDS) for 2-(Hex-1-yn-1-yl)aniline
This guide serves as an advanced technical dossier and safety manual for 2-(Hex-1-yn-1-yl)aniline , a critical intermediate in the synthesis of indole-based pharmacophores. It integrates Safety Data Sheet (SDS) standards with application-specific methodologies for drug discovery.
CAS No: 116491-50-0 | Formula: C₁₂H₁₅N | M.W.: 173.26 g/mol [1][2][3]
Core Safety Directive & Hazard Identification
GHS Classification (Inferred from homologous 2-alkynylanilines):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Emergency Response Protocols
| Scenario | Immediate Action Protocol |
| Skin Contact | Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Anilines can absorb transdermally; monitor for cyanosis (blue lips/nails) indicating methemoglobinemia. |
| Eye Contact | Irrigate for 15 minutes continuously, lifting eyelids. Do not use neutralizing agents. Seek ophthalmological review. |
| Inhalation | Evacuate to fresh air.[1][2][3][4][5] If breathing is labored, administer oxygen. If unconscious, place in recovery position and prepare for CPR. |
| Spill/Leak | Isolate area.[1][4][5][6] Absorb liquid with inert vermiculite or sand.[1] Do not use sawdust (fire hazard). Neutralize waste with dilute acid before disposal if permissible by local regulations. |
Chemical Profile & Stability
Physical State: Viscous yellow to brown oil (tends to darken upon oxidation).[7] Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water. Reactivity Alert:
-
Air Sensitivity: The amino group is susceptible to oxidation; store under Argon/Nitrogen atmosphere at 2–8°C.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
-
Decomposition: Thermal decomposition emits toxic NOₓ fumes and carbon oxides.
Application in Drug Development: Indole Synthesis
2-(Hex-1-yn-1-yl)aniline is a "privileged scaffold" in medicinal chemistry. Its primary utility lies in its ability to undergo metal-catalyzed cycloisomerization to form 2-butylindole , a core motif in various bioactive alkaloids and synthetic pharmaceuticals (e.g., GPCR ligands).
Mechanism of Action: Metal-Catalyzed Cyclization
The transformation involves the activation of the alkyne moiety by a soft Lewis acid (Au, Pt, Cu, or Pd), followed by nucleophilic attack by the amine nitrogen. This "5-endo-dig" cyclization is favored due to the proximity of the nucleophile to the activated
Figure 1: Mechanistic pathway for the cycloisomerization of 2-(Hex-1-yn-1-yl)aniline to 2-butylindole.
Validated Experimental Protocol
Objective: Synthesis of 2-butylindole via Copper(II)-catalyzed cyclization. Rationale: While Palladium is common, Copper(II) offers a cost-effective, aerobic alternative that avoids phosphine ligands, reducing purification complexity.
Reagents & Stoichiometry
-
Substrate: 2-(Hex-1-yn-1-yl)aniline (1.0 equiv, 173 mg, 1 mmol)
-
Catalyst: Cu(OAc)₂ (0.1 equiv, 10 mol%)
-
Solvent: DMF (Dimethylformamide) – Anhydrous (3.0 mL)
-
Temperature: 80°C
Step-by-Step Methodology
-
Preparation (Inert Atmosphere not strictly required for Cu(II), but recommended):
-
Charge a 10 mL reaction vial equipped with a magnetic stir bar with 173 mg of 2-(Hex-1-yn-1-yl)aniline .
-
Add 3.0 mL of anhydrous DMF.
-
Add 18 mg of Cu(OAc)₂.
-
-
Reaction:
-
Work-up (Critical for Purity):
-
Cool to room temperature.
-
Dilute with 15 mL Ethyl Acetate.
-
Wash 1: Water (3 x 10 mL) to remove DMF (essential to prevent streaking during chromatography).
-
Wash 2: Brine (1 x 10 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel 60).
-
Eluent: Gradient 0% → 5% EtOAc in Hexanes.
-
Yield Expectation: 85–95% (Pale yellow solid).
-
Figure 2: Operational workflow for the Cu-catalyzed synthesis of 2-butylindole.
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[10] Copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives to indoles. Tetrahedron, 61(46), 10958-10964. [Link]
-
Beilstein Journals. (2012). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives. Beilstein Journal of Organic Chemistry. Retrieved March 1, 2026, from [Link]
Sources
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- 5. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. 2-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Ethylaniline | 578-54-1 [chemicalbook.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Indole synthesis [organic-chemistry.org]
The Stability Dynamics of 2-(Hex-1-yn-1-yl)aniline: A Technical Guide for Handling, Storage, and Application
Executive Summary
2-(Hex-1-yn-1-yl)aniline is a highly versatile, bifunctional ortho-alkynylaniline used extensively in the synthesis of complex nitrogen-containing heterocycles, including functionalized indoles, quinolines, and axially chiral sulfonamides. However, the juxtaposition of an electron-rich primary amine and a terminal-substituted alkyne renders this molecule highly susceptible to environmental degradation. This whitepaper provides an in-depth analysis of the mechanistic degradation pathways of 2-(Hex-1-yn-1-yl)aniline under air and moisture, alongside field-proven, self-validating protocols for its purification and long-term storage.
Structural Profiling and Vulnerability Analysis
The chemical architecture of 2-(Hex-1-yn-1-yl)aniline drives its instability. The molecule possesses two reactive centers that are uniquely sensitive to different environmental stressors:
-
The Aniline Moiety (Air Sensitivity): Primary anilines are notoriously prone to autoxidation. The hex-1-ynyl group is mildly electron-donating via inductive effects, which increases the electron density on the aromatic ring and the amine nitrogen. Exposure to atmospheric oxygen (O₂) and light initiates radical-mediated oxidation, leading to the formation of N-oxides, azo compounds, and eventually, dark, insoluble oligomeric tars[1].
-
The Ortho-Alkynyl System (Moisture & Metal Sensitivity): Ortho-alkynylanilines are the classic precursors for transition-metal-catalyzed indole synthesis[2]. While the carbon-carbon triple bond is technically stable to neutral water, moisture acts as a critical proton-shuttle. When trace transition metals (such as Palladium or Copper, typically leftover from the compound's synthesis via Sonogashira cross-coupling[3]) are present, they act as Lewis acids. Moisture facilitates the necessary proton transfer steps, drastically lowering the activation energy for premature intramolecular hydroamination (a 5-endo-dig cyclization), converting the valuable precursor into 2-butyl-1H-indole[4].
Mechanistic Degradation Pathways
Understanding the causality behind the degradation of 2-(Hex-1-yn-1-yl)aniline is essential for preventing it. The degradation splits into two distinct pathways depending on the environmental exposure.
Fig 1: Primary degradation pathways of 2-(Hex-1-yn-1-yl)aniline under environmental stress.
-
Pathway A (Aerobic Oxidation): Oxygen diradicals abstract hydrogen from the amine, initiating a cascade that polymerizes the molecule. This is visually indicated by the compound turning from a pale yellow oil to a dark brown/black viscous liquid.
-
Pathway B (Moisture-Assisted Cyclization): Residual Cu(I) or Pd(II) coordinates to the alkyne, increasing its electrophilicity. The adjacent nucleophilic amine attacks the activated alkyne. Ambient moisture provides the protons required to resolve the organometallic intermediate, yielding the aromatized indole.
Quantitative Stability Data
To guide laboratory handling, the following table summarizes the quantitative degradation profile of 2-(Hex-1-yn-1-yl)aniline under various atmospheric and temperature conditions.
| Storage Condition | Atmosphere | Moisture Level | Estimated Shelf Life (>95% Purity) | Primary Degradant Observed |
| Ambient (25°C) | Air | Ambient (~40-60% RH) | < 48 Hours | Oligomeric Tars, 2-Butyl-1H-indole |
| Ambient (25°C) | Argon | Anhydrous (<10 ppm) | 1 - 2 Weeks | 2-Butyl-1H-indole (Trace) |
| Refrigerated (4°C) | Air | Ambient | 1 - 2 Months | N-Oxides, Azo compounds |
| Refrigerated (4°C) | Argon | Anhydrous (<10 ppm) | 6 - 12 Months | None (Stable) |
| Cryogenic (-20°C) | Argon | Anhydrous (<10 ppm) | > 2 Years | None (Stable) |
Data extrapolated from standard handling practices for electron-rich ortho-alkynylanilines.
Experimental Workflows: Purification and Stabilization
Because 2-(Hex-1-yn-1-yl)aniline is typically synthesized via a Sonogashira coupling of 2-iodoaniline and 1-hexyne[3], crude batches are inherently contaminated with trace Pd/Cu and moisture. The following self-validating protocol ensures the compound is stabilized for long-term storage.
Fig 2: Step-by-step purification and storage workflow to ensure maximum compound stability.
Standard Operating Procedure (SOP): Anaerobic and Anhydrous Preparation
Step 1: Metal Scavenging (Causality: Removing Lewis Acids)
-
Action: Dissolve the crude 2-(Hex-1-yn-1-yl)aniline in ethyl acetate (EtOAc). Pass the solution through a short plug consisting of a bottom layer of Celite and a top layer of functionalized silica gel (e.g., QuadraSil® or standard silica).
-
Reasoning: Trace Pd and Cu act as Lewis acids that lower the activation energy for alkyne hydroamination[2]. Removing them halts room-temperature cyclization.
Step 2: Dehydration (Causality: Removing Proton Shuttles)
-
Action: Concentrate the filtrate under reduced pressure. Resuspend the resulting oil in anhydrous dichloromethane (DCM) and add activated 4Å molecular sieves. Allow to stand for 12 hours under an inert atmosphere.
-
Reasoning: Moisture facilitates the proton-transfer mechanism required for premature indole aromatization. Complete dehydration locks the molecule in its acyclic state.
Step 3: Degassing & Packaging (Causality: Preventing Autoxidation)
-
Action: Filter off the sieves, concentrate the compound, and transfer it to an amber glass vial. Subject the vial to three freeze-pump-thaw cycles on a Schlenk line, or sparge with ultra-pure Argon for 15 minutes. Seal tightly with a PTFE-lined cap and store at 4°C or -20°C.
-
Reasoning: Argon displaces O₂, preventing the autoxidation of the electron-rich aniline moiety[1]. The amber vial protects against UV-initiated radical formation.
The Self-Validating System (Quality Control)
To validate that the stabilization protocol was successful and the compound has not degraded:
-
Take a 5 mg aliquot of the stored compound and dissolve it in anhydrous CDCl₃.
-
Acquire a ¹H-NMR spectrum.
-
Validation Check: The protocol is deemed successful if the spectrum shows intact propargylic protons (a distinct triplet at ~2.4–2.5 ppm) and zero evidence of the indole C3-H proton (which would appear as a distinct singlet/doublet in the aromatic region around 6.2–6.3 ppm). If the 6.2 ppm peak is present, moisture/metal-driven cyclization has occurred, and the batch must be repurified via flash chromatography.
References
-
Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches Source: RSC Publishing URL:[Link]
-
Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles Source: PubMed Central (PMC) / NIH URL:[Link]
-
Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist Source: PubMed Central (PMC) / NIH URL:[Link]
-
Copper-catalyzed tandem reaction of 2-alkynylanilines with benzoquinones: efficient access to 3-indolylquinones Source: RSC Publishing URL:[Link]
Sources
- 1. Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed tandem reaction of 2-alkynylanilines with benzoquinones: efficient access to 3-indolylquinones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03712D [pubs.rsc.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Butylindole via Palladium-Catalyzed Cycloisomerization
Scientific Rationale & Mechanistic Causality
The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. While traditional methods like the Fischer indole synthesis are powerful, they often require harsh acidic conditions and suffer from poor regioselectivity when asymmetric ketones are used. Conversely, the1[1], operating under mild conditions with absolute regiocontrol.
This protocol details the synthesis of 2-butylindole from 2-(hex-1-yn-1-yl)aniline. The transformation is driven by the carbophilic Lewis acidity of Palladium(II).
Causality of Experimental Choices:
-
Catalyst Selection:
is deliberately chosen because its labile acetonitrile ligands are rapidly displaced by the alkyne moiety of the substrate. The catalyst exhibits a dual role, 2[2]. -
Reaction Pathway: The coordination of Pd(II) lowers the LUMO of the alkyne, facilitating a 5-endo-dig nucleophilic attack by the adjacent free amine. This forms a
-indolylpalladium intermediate. The final step involves the2[2], regenerating the Pd(II) catalyst. -
Solvent Dynamics: Acetonitrile (MeCN) is utilized as it stabilizes the cationic Pd intermediates without permanently blocking the active coordination sites.
Catalyst Optimization & Quantitative Data
While Pd(II) in acetonitrile is the standard, various catalytic systems can drive this cycloisomerization. The table below summarizes quantitative data across different modern methodologies to aid researchers in selecting the optimal system for their specific constraints.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic & Practical Notes |
| MeCN | 80 | 2 | >90 | Optimal standard: Fast, clean conversion via | |
| [CpRuCl(dppe)] (3 mol%) | Chlorobenzene | 110 | 24 | Variable | Proceeds uniquely via a 1,2-carbon migration to a vinylidene intermediate[1]. |
| 25 | 4 | 56–85 | Green alternative: 3[3]. |
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle of the Pd(II)-mediated 5-endo-dig cycloisomerization to 2-butylindole.
Self-Validating Experimental Protocol
This protocol is designed with built-in observational checkpoints to ensure high fidelity and reproducibility during the synthesis of 2-butylindole.
Materials & Reagents
-
Substrate: 2-(Hex-1-yn-1-yl)aniline (1.0 mmol, 173.25 mg)
-
Catalyst: Bis(acetonitrile)dichloropalladium(II)[
] (0.05 mmol, 13.0 mg, 5 mol%) -
Solvent: Anhydrous Acetonitrile (5.0 mL)
-
Atmosphere: Argon or Nitrogen gas
Step-by-Step Methodology
Step 1: Inert Preparation
Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon for 3 cycles.
Causality Check: Although the Pd(II) catalytic cycle is redox-neutral (Pd(II)
Step 2: Reagent Assembly
Add 2-(hex-1-yn-1-yl)aniline (173.25 mg, 1.0 mmol) and
Step 3: Reaction Execution & Visual Validation Seal the tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 hours. Self-Validation Check: Upon reaching 80 °C, the solution will transition from a pale yellow to a deep amber/orange color. This optical shift confirms the displacement of MeCN ligands and the formation of the active Pd-alkyne complex[2].
Step 4: TLC Monitoring
After 1.5 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) eluent.
Self-Validation Check: The starting material (
Step 5: Workup & Catalyst Removal Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove precipitated palladium black (a standard degradation byproduct of the catalyst). Wash the Celite pad thoroughly with ethyl acetate (3 × 5 mL).
Step 6: Purification Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc 95:5) to afford 2-butylindole as a pale yellow oil.
Analytical Validation Standards
To confirm structural integrity, compare the isolated product against the following expected spectral benchmarks:
-
H NMR (400 MHz,
): Look for a distinct broad singlet at 7.8–8.0 ppm (N-H), a sharp singlet at 6.25 ppm (diagnostic C3-H of the indole ring), and an aliphatic multiplet integrating to 9 protons ( 0.9–2.8 ppm) corresponding to the 2-butyl chain. -
HRMS (ESI): Calculated for
174.1283; observed 174.1280.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications. URL:[Link]
-
Miura, T., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society. URL:[Link]
-
MDPI (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. URL:[Link]
Sources
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoaniline with 1-Hexyne to Synthesize 2-(Hex-1-yn-1-yl)aniline
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]
This application note provides a detailed protocol for the synthesis of 2-(Hex-1-yn-1-yl)aniline via the Sonogashira coupling of 2-iodoaniline and 1-hexyne. This particular transformation is of interest to researchers in medicinal chemistry and materials science, as the resulting 2-alkynyl aniline scaffold is a key structural motif in various biologically active compounds and functional organic materials. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-iodoaniline) to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] For this reason, 2-iodoaniline is an excellent substrate for this reaction.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is a key step where the new carbon-carbon bond is poised to form.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 2-(Hex-1-yn-1-yl)aniline, and regenerate the active Pd(0) catalyst.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne (1-hexyne) coordinates with the copper(I) salt.[2]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a highly reactive copper(I) acetylide intermediate.[2][5] This species is then ready for the transmetalation step in the palladium cycle.
The synergistic interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.[7]
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol is designed for the synthesis of 2-(Hex-1-yn-1-yl)aniline on a laboratory scale.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Iodoaniline | 615-43-0 | 219.04 | 1.0 g | 4.56 | Substrate |
| 1-Hexyne | 693-02-7 | 82.14 | 0.47 g (0.64 mL) | 5.70 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.16 g | 0.23 | Palladium Catalyst (5 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 g | 0.23 | Co-catalyst (5 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.0 mL | - | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 20 mL | - | Solvent |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL Schlenk flask containing a magnetic stir bar, add 2-iodoaniline (1.0 g, 4.56 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.16 g, 0.23 mmol), and copper(I) iodide (0.04 g, 0.23 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (20 mL) and triethylamine (5.0 mL) via syringe.
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes to ensure dissolution. Then, add 1-hexyne (0.64 mL, 5.70 mmol) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) to remove the copper catalyst, followed by washing with brine (30 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(Hex-1-yn-1-yl)aniline.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Impure reagents; Insufficient degassing | Use fresh, high-purity catalyst and reagents.[8] Ensure the reaction setup is under a strictly inert atmosphere.[1] |
| Excessive Homocoupling (Glaser Coupling) | Presence of oxygen; High copper concentration | Rigorously degas all solvents and reagents.[8] Consider reducing the amount of copper(I) iodide or switching to a copper-free protocol.[9] |
| Decomposition of Starting Material | Reaction temperature too high; Unstable substrate | Run the reaction at room temperature or below. If the substrate is particularly sensitive, consider using a milder base. |
| Difficult Purification | Formation of closely-related byproducts | Optimize the reaction conditions to improve selectivity. Employ a more efficient purification technique, such as preparative HPLC. |
Conclusion
The Sonogashira coupling is a highly reliable and efficient method for the synthesis of 2-(Hex-1-yn-1-yl)aniline from 2-iodoaniline and 1-hexyne. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can consistently achieve high yields of the desired product. The protocol provided herein serves as a robust starting point for the synthesis of this and related 2-alkynyl aniline derivatives, which are valuable building blocks in various fields of chemical research and development.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
American Chemical Society Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]
-
National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
YouTube. Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
- The Sonogashira Coupling.
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
National Center for Biotechnology Information. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]
-
Cell Press. Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
MDPI. Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. [Link]
-
ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene.. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Beilstein Journals. Sonogashira–Hagihara reactions of halogenated glycals. [Link]
-
ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.. [Link]
-
ResearchGate. Synthesis of 2-(1-methylbut-2-en-1-yl)aniline derivatives followed by.... [Link]
-
Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Note: Electrophilic Cyclization of 2-(Hex-1-yn-1-yl)aniline using Iodine
Executive Summary
The electrophilic cyclization of ortho-alkynylanilines is a powerful, atom-economical methodology for constructing functionalized indole scaffolds. Specifically, the reaction of 2-(hex-1-yn-1-yl)aniline with molecular iodine (
Scientific Rationale & Mechanistic Insights
Indole cores are ubiquitous in natural products and approved therapeutics. Traditional indole syntheses often require harsh conditions and lack regiocontrol when complex substitution patterns are desired. The iodine-mediated 5-endo-dig cyclization of 2-(alkynyl)anilines overcomes these limitations by operating under mild conditions with exquisite regioselectivity and broad functional group tolerance 1.
Causality of Reagent Selection:
-
Molecular Iodine (
): Acts as a mild, highly chemoselective electrophile. Unlike stronger halogens ( , ) which can cause unselective aromatic halogenation, selectively activates the alkyne -system 2. -
Substrate (2-(Hex-1-yn-1-yl)aniline): The hexynyl chain dictates the formation of a 2-butyl substituent on the resulting indole. The butyl group provides lipophilicity, a common requirement in optimizing the pharmacokinetic profiles of lead compounds.
-
Base (
): Neutralizes the hydroiodic acid (HI) byproduct generated during the final aromatization step. Preventing acidic buildup is critical to avoid degradation or polymerization of the electron-rich indole product 3.
Mechanistic Pathway:
The reaction proceeds via a well-defined cascade. First,
Mechanistic pathway of the 5-endo-dig iodocyclization of 2-(hex-1-yn-1-yl)aniline.
Experimental Methodology & Protocols
The following protocol is designed as a self-validating system. Visual cues (color changes) and Thin Layer Chromatography (TLC) monitoring ensure the reaction's progress can be tracked accurately in real-time.
Materials Required:
-
2-(Hex-1-yn-1-yl)aniline (1.0 equiv, 1.0 mmol)
-
Molecular Iodine (
) (1.1 equiv, 1.1 mmol) -
Sodium Bicarbonate (
) (2.0 equiv, 2.0 mmol) -
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous Sodium Thiosulfate (
) -
Brine, Anhydrous
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(hex-1-yn-1-yl)aniline (1.0 mmol) in anhydrous DCM (5 mL). Add solid
(2.0 mmol) to the solution.-
Causality: DCM is a non-nucleophilic solvent that readily dissolves iodine, while the heterogeneous base prevents acidic side reactions without participating in unwanted nucleophilic attacks.
-
-
Electrophile Addition: Dissolve
(1.1 mmol) in anhydrous DCM (5 mL). Add this dark purple solution dropwise to the reaction flask at room temperature over 10 minutes.-
Self-Validation: The reaction mixture will immediately turn dark brown, indicating the presence of active iodine.
-
-
Monitoring: Stir the mixture at room temperature for 1–3 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate, 9:1).
-
Self-Validation: The starting material spot (UV active) should disappear, replaced by a new, lower
spot corresponding to the 3-iodoindole.
-
-
Quenching: Once complete, add 10 mL of saturated aqueous
. Stir vigorously for 15 minutes.-
Causality & Self-Validation: The thiosulfate reduces unreacted
to water-soluble iodide ( ), preventing over-iodination. A successful quench is visually confirmed when the organic layer transitions from dark brown to pale yellow or colorless.
-
-
Work-up & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients) to afford pure 2-butyl-3-iodo-1H-indole.
-
Causality: Store the product in a dark vial at 4 °C, as 3-iodoindoles are sensitive to prolonged light exposure which can induce C-I bond cleavage 4.
-
Step-by-step experimental workflow for the synthesis and isolation of 3-iodoindoles.
Quantitative Data & Optimization
The efficiency of the electrophilic cyclization is highly dependent on the choice of solvent and the presence of an acid scavenger. Table 1 summarizes typical optimization parameters based on benchmark studies for the synthesis of 3-iodoindoles from 1-alkynyl substrates 3.
Table 1: Optimization of Reaction Conditions for Iodocyclization
| Entry | Solvent | Base (Equiv) | Time (h) | Temp | Yield (%) | Observation / Causality |
| 1 | DCM | None | 4.0 | RT | 65% | Acidic degradation observed due to unquenched HI buildup. |
| 2 | DCM | 1.5 | RT | 92% | Optimal conditions; heterogeneous base effectively neutralizes HI. | |
| 3 | MeCN | 2.0 | RT | 88% | Good yield, but slightly more polar impurities observed. | |
| 4 | THF | 5.0 | RT | 70% | Slower reaction rate due to solvent coordination to the iodonium intermediate. | |
| 5 | DCM | 1.5 | 0 °C | 80% | Lower temperature decreases reaction kinetics, leaving unreacted starting material. |
(Note: Yields are representative of isolated, chromatographically pure products. The 92% benchmark yield aligns with the synthesis of closely related 1-methyl-2-butyl-3-iodoindole analogs).
Analytical Characterization & Troubleshooting
Key NMR Signatures:
-
H NMR: Look for the disappearance of the alkyne-adjacent protons and the appearance of a broad singlet around
8.0–8.5 ppm corresponding to the indole N-H proton. The butyl chain will show a characteristic triplet for the terminal methyl group (~0.9 ppm) and complex multiplets for the methylene protons. -
C NMR: The alkyne carbons (~80-90 ppm) will vanish. A highly shielded carbon signal around
55-65 ppm is characteristic of the C3-I carbon in the indole ring, due to the heavy atom effect of the iodine substituent.
Troubleshooting Guide:
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Moisture in the solvent or degraded/sublimed iodine.
-
Solution: Ensure DCM is strictly anhydrous. If the reaction stalls, an additional 0.2 equiv of
can be added to push it to completion.
-
-
Issue: Product Darkens During Storage.
-
Cause: Photo-induced homolytic cleavage of the C-I bond leading to decomposition 4.
-
Solution: Store the purified 2-butyl-3-iodo-1H-indole in an amber vial under an inert atmosphere (Argon/Nitrogen) at 4 °C or lower.
-
-
Issue: Formation of Di-iodinated Byproducts.
-
Cause: Excess iodine or extended reaction times.
-
Solution: Strictly control the stoichiometry of
(1.05 to 1.1 equiv) and quench the reaction immediately upon consumption of the starting material.
-
References
-
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines Source: ACS Publications (J. Org. Chem.) URL:[Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: National Institutes of Health (NIH) URL:[Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation Source: Beilstein Journal of Organic Chemistry (d-nb.info) URL:[Link]
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Butyl-3-iodoquinoline
Topic: Preparation of 3-iodoquinolines from 2-(Hex-1-yn-1-yl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of 4-butyl-3-iodoquinoline, a valuable heterocyclic building block, from 2-(hex-1-yn-1-yl)aniline via an iodine-mediated electrophilic cyclization. Quinolines are a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom at the 3-position provides a versatile handle for further molecular elaboration through cross-coupling reactions.[1][2] This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, and critical insights into the causality of experimental choices, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Scientific Foundation: The Electrophilic Iodocyclization
The synthesis of quinolines from 2-alkynylanilines is a powerful transformation that proceeds through an intramolecular electrophilic cyclization. This method offers a mild and efficient route to highly functionalized quinoline cores.[2][3] The core principle involves the activation of the alkyne's carbon-carbon triple bond by an electrophilic iodine source, which renders it susceptible to nucleophilic attack by the tethered aniline ring.
Reaction Mechanism
The transformation follows a well-established mechanistic pathway consisting of three key steps.[1]
-
Alkyne Activation: Molecular iodine (I₂) acts as an electrophile. It coordinates to the π-system of the alkyne in 2-(hex-1-yn-1-yl)aniline, forming a cyclic iodonium ion intermediate. This activation polarizes the triple bond, making it highly electrophilic.
-
Intramolecular Cyclization (6-endo-dig): The electron-rich aniline ring, specifically the C6 carbon, acts as an intramolecular nucleophile. It attacks the activated alkyne in a 6-endo-dig cyclization fashion to form a six-membered dihydroquinoline intermediate.
-
Aromatization: The resulting dihydroquinoline intermediate is not stable and readily undergoes oxidation to the thermodynamically favored aromatic quinoline system. This oxidation can occur in the presence of excess iodine or upon exposure to air during the workup, leading to the final 4-butyl-3-iodoquinoline product.[1]
The base, sodium bicarbonate (NaHCO₃), is crucial for neutralizing the hydrogen iodide (HI) generated during the reaction, preventing potential side reactions and promoting the desired cyclization pathway.[2]
Mechanistic Diagram
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for iodine-mediated quinoline synthesis.
Experimental Protocol
This protocol is optimized for the synthesis of 4-butyl-3-iodoquinoline on a 0.5 mmol scale. The procedure is based on established methods for the iodocyclization of N-(2-alkynyl)anilines.[1][2]
Materials and Equipment
-
Reagents:
-
2-(Hex-1-yn-1-yl)aniline (>95% purity)
-
Molecular Iodine (I₂), finely ground powder (>99.8%)
-
Sodium Bicarbonate (NaHCO₃), powder (>99.5%)
-
Acetonitrile (CH₃CN), anhydrous (<50 ppm H₂O)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc), ACS grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| 2-(Hex-1-yn-1-yl)aniline | 187.28 | 0.50 | 93.6 mg | 1.0 | Starting Material |
| Iodine (I₂) | 253.81 | 1.50 | 380.7 mg | 3.0 | Electrophile/Oxidant |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.00 | 84.0 mg | 2.0 | Base |
| Acetonitrile (CH₃CN) | 41.05 | - | 5.0 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hex-1-yn-1-yl)aniline (93.6 mg, 0.50 mmol) and sodium bicarbonate (84.0 mg, 1.00 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature to form a suspension.
-
Initiation of Reaction: Carefully add finely ground molecular iodine (380.7 mg, 1.50 mmol) to the stirring suspension in one portion. The reaction mixture will immediately turn dark brown/purple.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 30-60 minutes.[1] Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The disappearance of the starting material spot indicates completion.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a 125 mL separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. The purple color of the excess iodine will disappear.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 20 mL of water and 20 mL of brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford the pure 4-butyl-3-iodoquinoline.
Safety Precautions
-
Iodine: Iodine is corrosive and can cause severe burns. It is also harmful if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid contact with skin and eyes.
-
Organic Solvents: Ethyl acetate and hexane are flammable. Perform extractions and chromatography in a fume hood away from ignition sources.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental process.
Caption: Workflow for the synthesis of 4-butyl-3-iodoquinoline.
Discussion of Results and Causality
-
Expected Yield: Based on analogous transformations involving alkyl-substituted alkynes, a moderate to good yield (40-60%) of the desired 4-butyl-3-iodoquinoline can be expected.[1] The yield may be affected by the purity of the starting materials and the efficiency of the purification.
-
Role of Reagents:
-
Iodine (3 equiv.): An excess of iodine is used not only to act as the primary electrophile for cyclization but also to serve as the oxidant for the final aromatization step.[1][2]
-
Sodium Bicarbonate (2 equiv.): As a mild base, NaHCO₃ effectively neutralizes the acidic byproducts (HI) without promoting unwanted side reactions that stronger bases might induce.[2]
-
Acetonitrile: This polar aprotic solvent is ideal as it effectively dissolves the reactants and intermediates without interfering with the electrophilic nature of the reaction.[1]
-
-
Potential Side Products: A potential side reaction is the formation of a di-iodinated quinoline, where a second iodine atom is incorporated onto the electron-rich benzene ring of the quinoline product.[1] Careful control of stoichiometry and reaction time can minimize this outcome. Purification by column chromatography is essential to separate the desired mono-iodinated product.
-
Significance of 3-Iodoquinolines: The C-I bond in the product is a highly valuable functional group. It serves as a linchpin for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern drug discovery.[1]
Conclusion
The iodine-mediated electrophilic cyclization of 2-(hex-1-yn-1-yl)aniline is a reliable and straightforward method for producing 4-butyl-3-iodoquinoline. The protocol operates under mild, metal-free conditions and utilizes readily available reagents. The resulting product is a versatile intermediate for the synthesis of more complex molecules, making this procedure highly valuable for researchers in medicinal chemistry and materials science.
References
-
Barluenga, J., Nandy, S. K., Laxmi, Y. R. S., & De, P. R. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(3), 469-472. [Link]
-
Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
-
Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2008). Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine. Journal of the American Chemical Society, 130(49), 16687-16695. [Link]
-
Various Authors. (n.d.). cyclization of alkynes under metal-free conditions: synthesis of indoles. Source not specified. [Link]
-
Various Authors. (2025). Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. ResearchGate. [Link]
-
Wang, L., et al. (2017). Iodine/Visible Light Photocatalysis for Activation of Alkynes for Electrophilic Cyclization Reactions. ACS Catalysis, 7(6), 3856-3861. [Link]
-
Various Authors. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. Source not specified. [Link]
-
Haskins, C. M., & Knight, D. W. (2011). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. ACS Combinatorial Science, 13(4), 369-373. [Link]
-
Kumar, A., & Maurya, R. A. (2008). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 6(10), 1729-1739. [Link]
-
Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 61(46), 10957-10967. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Synthesis of 2-Butyl-1H-Indole via Larock Heteroannulation
Executive Summary
This application note details the optimized one-pot synthesis of 2-butyl-1H-indole utilizing the palladium-catalyzed heteroannulation of 2-iodoaniline and 1-hexyne . Commonly known as the Larock Indole Synthesis , this protocol offers a distinct advantage over traditional Fischer indole synthesis by operating under mild, neutral-to-basic conditions and providing exceptional regiocontrol.
This guide is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 2-substituted indole scaffolds. We provide a self-validating protocol, mechanistic insights into regioselectivity, and critical troubleshooting parameters.
Mechanistic Insight & Regioselectivity
The Larock synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkyne insertion, and intramolecular aminopalladation.[1][2]
The Critical Regioselectivity Step: Unlike the Sonogashira coupling which typically favors terminal attachment, the Larock insertion is governed by steric factors in the migratory insertion step. The arylpalladium species adds across the alkyne such that the palladium atom attaches to the more sterically hindered carbon (the internal carbon bearing the butyl group). Subsequent intramolecular attack by the amine nitrogen on the palladium-bound carbon places the butyl group at the C2 position of the final indole.
Figure 1: Catalytic Cycle and Regiochemistry
Caption: The catalytic cycle highlighting the migratory insertion step where steric bulk directs the formation of the 2-substituted indole.
Experimental Design & Optimization
Success in this reaction relies on the "Chloride Effect." The addition of stoichiometric chloride (LiCl or
Table 1: Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 equiv Ar-I : 1.5 equiv Alkyne | Excess alkyne compensates for potential volatility and homocoupling side-reactions. |
| Catalyst | Pd(OAc) | A simple Pd(II) salt is reduced in situ to the active Pd(0) species by the alkyne or phosphine (if used). |
| Base | K | Neutralizes the HI generated; insoluble bases like carbonate are preferred over amines to prevent Pd-complexation. |
| Additive | LiCl (1.0 equiv) | Crucial: Facilitates the catalytic turnover and stabilizes the intermediate palladacycle. |
| Solvent | DMF (Anhydrous) | High polarity is required to solubilize the inorganic base and stabilize polar intermediates at 100°C. |
| Temperature | 100°C | Optimal for the insertion step. Lower temps (<80°C) often result in incomplete conversion. |
Detailed Protocol: Synthesis of 2-Butyl-1H-indole
Safety Warning: 2-iodoaniline is toxic and an irritant. 1-hexyne is flammable. DMF is hepatotoxic and readily absorbed through skin. Perform all operations in a fume hood.
Materials
-
2-Iodoaniline (1.0 mmol, 219 mg)
-
1-Hexyne (1.5 mmol, 123 mg, ~172 µL)
-
Palladium(II) Acetate (0.05 mmol, 11 mg)
-
Potassium Carbonate (3.0 mmol, 415 mg)
-
Lithium Chloride (1.0 mmol, 42 mg)
-
DMF (Anhydrous, 5 mL)
-
Ethyl Acetate / Hexanes (for workup/purification)
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a 25 mL Schlenk tube or a heavy-walled pressure vial with a magnetic stir bar.
-
Flame-dry under vacuum and backfill with Argon (or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Reagent Addition (Solids):
-
Add 2-iodoaniline (219 mg), K
CO (415 mg), LiCl (42 mg), and Pd(OAc) (11 mg) to the tube against a positive stream of Argon. -
Note: Adding the catalyst last, just before sealing/solvent addition, minimizes deactivation.
-
-
Solvent & Alkyne Addition:
-
Add DMF (5 mL) via syringe.
-
Add 1-hexyne (172 µL) via microliter syringe.
-
Seal the tube tightly.
-
-
Reaction:
-
Place the vessel in a pre-heated oil block at 100°C .
-
Stir vigorously (800-1000 rpm) for 12–16 hours .
-
Monitoring: Check by TLC (20% EtOAc in Hexanes). The starting material (2-iodoaniline) is distinctively less polar than the indole product.
-
Self-Validation Check: The reaction mixture should turn dark brown/black (formation of Pd-black) as the reaction progresses. If it remains pale orange after 2 hours, oxygen may have poisoned the catalyst.
-
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Wash the combined organics with Brine (3 x 20 mL) to remove DMF (Critical step: residual DMF interferes with chromatography).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.[1]
-
Eluent: Gradient of Hexanes to 5% EtOAc/Hexanes.
-
Expected Yield: 80–90% (Pale yellow to off-white solid).
-
Workflow Diagram
Caption: Operational workflow for the one-pot synthesis of 2-butylindole.
Characterization & Quality Control
To validate the identity of 2-butyl-1H-indole , look for the specific loss of the alkyne proton and the appearance of the C3-indole proton.
-
1H NMR (400 MHz, CDCl
):- 7.95 (br s, 1H, NH) – Broad singlet confirms free indole NH.
- 7.55 (d, 1H, Ar-H) – Doublet for C4 or C7 proton.
- 6.25 (s, 1H, C3-H) – Diagnostic singlet. If the butyl group were at C3, this singlet would be absent.
-
2.75 (t, 2H, benzylic CH
of butyl group). - 1.70–1.35 (m, 4H, alkyl chain).
-
0.95 (t, 3H, terminal CH
).
-
TLC Data:
-
2-Iodoaniline: R
~ 0.35 (20% EtOAc/Hex). -
2-Butylindole: R
~ 0.50 (20% EtOAc/Hex) – Product is less polar than the amine.
-
References
-
Seminal Paper: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][3][4][5] Journal of the American Chemical Society, 113(17), 6689–6690.
-
Mechanism & Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Protocol Optimization: Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes.[3] The Journal of Organic Chemistry, 66(24), 8042–8051. (Contains detailed experimental procedures relevant to the general Larock conditions).
-
Regioselectivity Studies: Larock, R. C. (1999). Palladium-catalyzed annulation.[1][2][3][4][5][6][7][8][9][10] Journal of Organometallic Chemistry, 576(1-2), 111-124.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Cycloisomerization of 2-(Hex-1-yn-1-yl)aniline to 2-Butylindole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the transition-metal-free, microwave-assisted synthesis of 2-butyl-1H-indole via the cycloisomerization of 2-(hex-1-yn-1-yl)aniline in an aqueous medium.
Mechanistic Rationale & Microwave Causality
The indole scaffold is a privileged pharmacophore embedded in numerous natural products and active pharmaceutical ingredients (APIs). Traditional methods for indole synthesis, such as the Fischer or Bischler syntheses, often require harsh acidic conditions, prolonged reaction times, and complex workups.
The intramolecular hydroamination (cycloisomerization) of ortho-alkynylanilines offers a highly atom-economical alternative. Specifically, the conversion of 2-(hex-1-yn-1-yl)aniline to 2-butylindole proceeds via a 5-endo-dig cyclization .
The Causality of Microwave-Assisted Organic Synthesis (MAOS):
Under conventional conductive heating (e.g., an oil bath), this reaction suffers from thermal degradation and poor yields due to localized superheating at the vessel walls. Microwave irradiation circumvents this by utilizing dielectric heating . Water is utilized as the solvent because of its high loss tangent (
Furthermore, the addition of catalytic inorganic salts (like NaHCO₃) increases the ionic conductivity of the aqueous medium. This introduces a secondary heating mechanism—ionic conduction—which rapidly superheats the micro-environment around the hydrophobic substrate, overcoming the activation energy barrier for the nucleophilic attack of the aniline nitrogen onto the alkyne [1].
Mechanistic pathway of the 5-endo-dig cycloisomerization to 2-butylindole.
Experimental Workflow Design
To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system . Every critical step includes an observable metric to confirm that the chemical physics of the reaction are proceeding as intended.
General workflow for the microwave-assisted synthesis of 2-butylindole.
Step-by-Step Protocol
Materials Required:
-
Substrate: 2-(Hex-1-yn-1-yl)aniline (1.0 mmol, ~173 mg)
-
Promoter: Sodium bicarbonate (NaHCO₃) (0.1 mmol, ~8.4 mg)
-
Solvent: HPLC-grade Deionized Water (3.0 mL)
-
Equipment: Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with an IR temperature sensor and pressure monitoring.
Methodology:
Step 1: Reaction Assembly
-
Add 1.0 mmol of 2-(hex-1-yn-1-yl)aniline and 0.1 mmol of NaHCO₃ to a 10 mL heavy-walled microwave-compatible glass vial.
-
Add 3.0 mL of deionized water and a magnetic stir bar.
-
Purge the vial with a gentle stream of Nitrogen (N₂) for 30 seconds to displace oxygen.
-
Seal the vial with a Teflon-lined crimp cap.
-
Self-Validation Check: Invert the sealed vial manually. No liquid should escape. A proper seal is critical; failure will result in solvent boil-off and catastrophic pressure loss during irradiation.
Step 2: Microwave Irradiation
-
Place the vial into the microwave reactor cavity.
-
Program the reactor parameters:
-
Target Temperature: 200 °C
-
Ramp Time: 2 minutes (Ensures controlled dielectric heating without overshooting).
-
Hold Time: 15 minutes
-
Maximum Power: 200 W
-
Pressure Limit: 250 psi (17 bar)
-
-
Self-Validation Check: Monitor the real-time telemetry on the reactor display. The pressure curve must track proportionally with the temperature curve. A sudden, non-linear pressure spike indicates substrate decomposition; the system should automatically abort and vent.
Step 3: Quenching and Workup
-
Allow the reactor to rapidly cool the vial to <40 °C using compressed air (typically takes 1–2 minutes).
-
Carefully uncap the vial.
-
Add 5 mL of Ethyl Acetate (EtOAc) to the vial to extract the organic product. Stir vigorously for 2 minutes, then transfer to a separatory funnel.
-
Separate the phases and extract the aqueous layer with an additional 2 × 5 mL of EtOAc.
-
Self-Validation Check: Spot the combined organic layers on a silica TLC plate. Under 254 nm UV light, the product spot (2-butylindole) will exhibit a distinct blue fluorescence, confirming successful aromatization.
Step 4: Purification & Isolation
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
Quantitative Data Presentation
The table below summarizes the optimization parameters, highlighting the stark contrast between conventional thermal heating and microwave dielectric heating for this specific cycloisomerization[1].
| Entry | Heating Modality | Solvent | Additive (mol%) | Temp (°C) | Time | Yield (%) |
| 1 | Conventional (Oil Bath) | H₂O | NaHCO₃ (10%) | 100 (Reflux) | 24 h | 15% |
| 2 | Microwave | NMP | None | 200 | 30 min | 65% |
| 3 | Microwave | H₂O | None | 200 | 30 min | 45% |
| 4 | Microwave | H₂O | NaHCO₃ (10%) | 200 | 15 min | 88% |
Note: Entry 4 represents the optimal conditions. The synergistic effect of water (high microwave absorbing capacity) and NaHCO₃ (ionic conduction promoter) drastically reduces reaction time while maximizing the yield of 2-butylindole.
References
-
Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 66(35), 7169-7178. URL:[Link]
Reaction of 2-(Hex-1-yn-1-yl)aniline with aryl halides
Application Note & Protocol Guide
Topic: Palladium-Catalyzed Synthesis of 2-Aryl-3-Butylindoles via Reaction of 2-(Hex-1-yn-1-yl)aniline with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of 2,3-Disubstituted Indoles
The indole nucleus is a "privileged" scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, from neurotransmitters to complex alkaloids.[1][2] Consequently, the development of efficient and versatile methods for constructing substituted indoles is of paramount importance. Among the most powerful strategies for creating 2,3-disubstituted indoles is the palladium-catalyzed heteroannulation of ortho-alkynylanilines with aryl or vinyl halides, a transformation widely known as the Larock indole synthesis.[3][4][5]
This application note provides a detailed guide to the reaction of 2-(hex-1-yn-1-yl)aniline with various aryl halides. This specific transformation serves as an exemplary model for the Larock heteroannulation, yielding structurally valuable 2-aryl-3-butylindoles. We will delve into the underlying catalytic mechanism, provide detailed experimental protocols, and offer practical insights for optimization and troubleshooting, equipping researchers with the knowledge to effectively apply this methodology in their own synthetic endeavors.
The Catalytic Engine: Unraveling the Larock Indole Synthesis Mechanism
The Larock indole synthesis is a sophisticated catalytic process that masterfully orchestrates several fundamental organometallic steps to construct the indole ring in a single operation.[6] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.
The key stages of the catalytic cycle are:
-
Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming an arylpalladium(II) complex. This is often the rate-determining step, and its efficiency is dependent on the halide's identity (I > Br > Cl).[4][7]
-
Alkyne Coordination & Insertion: The alkyne moiety of 2-(hex-1-yn-1-yl)aniline coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond.[4][6] This step is crucial as it sets the substitution pattern of the final product. The reaction generally favors placing the sterically larger alkyne substituent (the butyl group) adjacent to the smaller palladium center, which ultimately positions it at the C2-position of the indole.[5][6]
-
Intramolecular Cyclization (Aminopalladation): The aniline nitrogen atom attacks the newly formed vinylpalladium species in an intramolecular fashion. This nucleophilic attack displaces the halide ligand and forms a six-membered palladacycle intermediate.[4][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladacycle, which forms the C-N bond of the indole ring, yields the 2-aryl-3-butylindole product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
Sources
- 1. N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Preventing overoxidation during indole synthesis from alkynylanilines
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers and drug development professionals facing challenges with the oxidative cyclization of o-alkynylanilines.
Indoles are highly electron-rich heterocycles. While transition-metal catalysis (e.g., Pd, Rh, Cu) and electrophilic activation are highly effective for driving the cyclization of o-alkynylanilines, the oxidants required to maintain catalytic turnover frequently attack the newly formed indole core. This electrophilic attack at the C2 or C3 position leads to destructive overoxidation, yielding oxindoles, isatins, or resulting in complete oxidative cleavage.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to lock your indoles in their desired oxidation state.
Part 1: Diagnostic Workflow for Overoxidation
Before adjusting your protocol, use the following logic tree to identify the root cause of the overoxidation in your specific catalytic system.
Diagnostic workflow for identifying and resolving indole overoxidation.
Part 2: Troubleshooting FAQs
Q1: Why does my Palladium/Copper-catalyzed cyclization yield oxindoles instead of indoles?
A1: The causality lies in the electronic structure of the product. The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position highly nucleophilic (the HOMO is localized here). In Pd/Cu co-catalyzed oxidative cyclizations, an initial aminopalladation forms a sigma-indolylpalladium(II) intermediate[1]. Once reductive elimination yields the target indole, any excess oxidant (like
Q2: How can I prevent degradation when using hypervalent iodine (e.g., PIFA) for oxidative cyclization?
A2: Hypervalent iodine reagents like PIFA are potent, two-electron oxidants that efficiently trigger the electrophilic cyclization of alkynylanilines. However, prolonged reaction times with PIFA frequently result in diminished yields due to the overoxidation of the resulting indole core[2].
Fix: The solution is kinetic control. Indole formation is typically rapid, whereas overoxidation is a slower, secondary pathway. Lower the reaction temperature to 0 °C, monitor strictly via TLC, and quench with aqueous sodium thiosulfate (
Q3: How do I handle oxidative decomplexation without destroying the indole core?
A3: When synthesizing functionalized indoles via transition-metal dearomatization (e.g., tungsten-based scaffolds), liberating the organic product from the metal fragment requires an oxidant. Low temperatures and strictly timed reactions are essential to avoid overoxidizing the liberated amine derivatives[3].
Fix: Tailor your oxidant to the substrate. For example, while
Q4: Is there a way to bypass chemical oxidants entirely to protect the C2/C3 positions? A4: Yes, by transitioning to an electrochemical umpolung strategy. Using a simple electrochemical cell with a graphite anode allows for the anodic oxidation of a mediator (such as bromide to a bromine cation), which facilitates cyclization without the need for exogenous chemical oxidants or transition metals[4]. This prevents the accumulation of strong oxidizing agents in the bulk solution, preserving the electron-rich indole ring.
Part 3: Mechanistic Divergence Pathway
Understanding the exact point where the catalytic cycle diverges into a degradation pathway is critical for designing self-validating experiments.
Divergent pathways showing desired indole formation versus oxidant-driven overoxidation.
Part 4: Quantitative Data – Oxidant Selection Matrix
Choosing the right oxidant and knowing how to neutralize it is the primary defense against overoxidation.
| Oxidant Type | Typical Equivalents | Overoxidation Risk | Primary Cause of Degradation | Required Quenching Strategy |
| Excess (Balloon) | High | Radical autoxidation at C3 | Purge with Ar; cool to 0 °C. | |
| PIFA / PIDA | 1.0 – 1.2 | High | Prolonged exposure / Electrophilic attack | Saturated aq. |
| 2.0 – 3.0 | Medium | Peroxide accumulation in bulk solvent | Saturated aq. | |
| 1.05 – 1.1 | Low | Poor solubility limits bulk reactivity | Filter through Celite; wash with brine. | |
| Electrochemical | N/A (Current) | None | N/A (No chemical oxidant present) | Turn off current; extract directly. |
Part 5: Standard Operating Procedure (SOP)
Self-Validating Oxidation-Resistant Palladium Cyclization
This protocol is engineered to synthesize indoles from o-alkynylanilines while structurally preventing C3-overoxidation through strict stoichiometric control and kinetic quenching.
Step 1: System Preparation & Degassing
-
Action: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).
-
Causality & Validation: The absence of condensation on the glass ensures no rogue water molecules can act as nucleophiles during the aminopalladation step. A properly dried flask will show no fogging upon cooling.
Step 2: Reagent Loading
-
Action: Add o-alkynylaniline (1.0 mmol),
(5 mol%), and strictly 1.05 equivalents of (1.05 mmol). -
Causality: Limiting the oxidant to a slight stoichiometric excess ensures catalytic turnover but prevents the accumulation of unreacted
species that would coordinate to and oxidize the newly formed indole.
Step 3: Reaction Initiation
-
Action: Inject 5 mL of anhydrous, degassed DMF. Stir at 80 °C.
-
Validation Check 1 (Visual): The solution will initially appear as a black/dark brown suspension. As the reaction proceeds and
is consumed to reoxidize to , a silver mirror or grey precipitate ( ) will begin to form on the flask walls. This visual cue confirms the oxidant is being safely consumed.
Step 4: Kinetic Monitoring
-
Action: Monitor via TLC (Hexanes/EtOAc) every 30 minutes.
-
Causality: Indole overoxidation is kinetically slower than the primary cyclization. Terminating the reaction immediately upon starting material consumption is the most effective physical barrier to oxindole formation.
Step 5: Reductive Quenching (Critical Step)
-
Action: Once the starting material is consumed, immediately cool the flask to 0 °C using an ice bath and inject 2 mL of saturated aqueous sodium thiosulfate (
). -
Validation Check 2 (Chemical): The thiosulfate instantly reduces any remaining
or species. The reaction mixture will change character (precipitating remaining metals), neutralizing any residual oxidative potential and locking the indole in its desired oxidation state.
Step 6: Extraction and Purification
-
Action: Filter the quenched mixture through a short pad of Celite to remove metal particulates. Extract with EtOAc, wash with brine, dry over
, and concentrate for column chromatography.
References
-
Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles Source: National Institutes of Health (NIH) URL:[Link]
-
A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles Source: National Science Foundation (NSF) URL:[Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL:[Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond Source: MDPI URL:[Link]
Sources
Troubleshooting low yields in Sonogashira coupling of 2-iodoaniline
Technical Support Center: Sonogashira Coupling of 2-Iodoaniline
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specific focus on the challenges presented by 2-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields and purity. Here, we will explore common issues through a question-and-answer format, delve into the underlying chemical principles, and provide actionable, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 2-iodoaniline in Sonogashira couplings.
Q1: My Sonogashira reaction with 2-iodoaniline is giving very low to no yield. What are the most likely causes?
A1: Low yields with 2-iodoaniline, an electron-rich aryl iodide, can stem from several factors. The primary suspects are often related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions. The amino group in 2-iodoaniline can coordinate to the palladium catalyst, inhibiting its catalytic activity. Additionally, the electron-donating nature of the amino group makes the oxidative addition step of the catalytic cycle slower compared to electron-poor aryl halides.[1] Another common issue is the quality of reagents and the reaction setup. The presence of oxygen can lead to the decomposition of the palladium(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser-Hay coupling).[2][3][4]
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?
A2: This is a classic case of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira couplings.[2] It involves the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2][4] To minimize this, several strategies can be employed:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a rigorously inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst.[3]
-
Switch to a Copper-Free Protocol: For particularly challenging substrates like electron-rich anilines, a copper-free Sonogashira protocol is often the most effective solution to eliminate Glaser-Hay coupling.[2][3][5]
Q3: My reaction mixture turns black shortly after starting. What does this signify?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[3] This renders the catalyst inactive and halts the reaction. The primary causes are:
-
Presence of Oxygen: Palladium(0) complexes are sensitive to air.[3][6]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[3]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[3]
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[3][7]
To prevent this, ensure all components are of high purity and thoroughly degassed, and operate under a strict inert atmosphere.[3]
Q4: How does the choice of palladium catalyst and ligand impact the reaction with 2-iodoaniline?
A4: The selection of the palladium source and its coordinating ligand is critical. For electron-rich aryl halides like 2-iodoaniline, ligands that are both bulky and electron-rich can enhance the rate of oxidative addition, which is often the rate-limiting step.[8]
-
Common Palladium Sources: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently used.[8] Pd(II) precatalysts like PdCl₂(PPh₃)₂ must first be reduced in situ to the active Pd(0) species.[9]
-
Advanced Ligands: For challenging substrates, consider using more sophisticated phosphine ligands such as XPhos or dppf, which can improve catalyst stability and activity.[3] N-heterocyclic carbene (NHC) ligands have also shown great promise in stabilizing palladium catalysts and are effective in copper-free protocols.[8]
Part 2: Systematic Troubleshooting Guide
When initial attempts fail, a systematic approach is necessary to diagnose the problem. This guide provides a logical workflow to identify and resolve the root cause of low yields.
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low yields.
In-Depth Analysis of Troubleshooting Steps
Step 1: Reagent Quality & Purity
-
2-Iodoaniline: This substrate can degrade over time, especially if exposed to light and air. It is advisable to use freshly purified 2-iodoaniline (e.g., by recrystallization or column chromatography).
-
Terminal Alkyne: Alkynes can also be prone to degradation or oligomerization. If in doubt, purify by distillation or chromatography.
-
Solvents and Base: The use of anhydrous and thoroughly degassed solvents is paramount.[3] Amine bases, such as triethylamine or diisopropylamine, should be distilled prior to use to remove water and other impurities.
Step 2: Reaction Setup and Atmosphere
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure the reaction vessel is properly purged with an inert gas (argon is preferred due to its density). A common technique is to evacuate and backfill the flask with the inert gas three times.
-
Degassing: Solvents should be degassed using methods like freeze-pump-thaw cycles, sparging with an inert gas for at least 30 minutes, or sonication under vacuum.
Step 3: Reaction Conditions (Base, Solvent, Temperature)
-
Base Selection: An appropriate base is crucial to deprotonate the terminal alkyne, forming the reactive acetylide.[9]
-
Solvent Selection: The solvent must dissolve all reaction components and can significantly influence the reaction rate.[10]
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, the reduced reactivity of electron-rich 2-iodoaniline may necessitate gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[9][12]
Step 4: The Catalyst System (Palladium, Copper, and Ligand)
-
Palladium Catalyst: If you suspect catalyst decomposition (palladium black formation), use a fresh batch of catalyst. Consider using a more robust precatalyst or an air-stable catalyst system.[11]
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. It should be a white or off-white powder. If it has a significant green or brown tint, it has likely oxidized to Cu(II) and will be ineffective.
-
Ligand Choice: As previously mentioned, the ligand plays a key role. For 2-iodoaniline, standard triphenylphosphine may not be sufficient. Switching to a more electron-rich and sterically hindered ligand can often overcome the sluggish reactivity.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Low yields with 2-iodoaniline often arise from a slow oxidative addition step (due to the electron-rich nature of the aniline) or from side reactions involving the copper acetylide.
Part 3: Recommended Protocols
Here are two detailed protocols, a standard copper-catalyzed method and a copper-free alternative, which is often more successful for substrates like 2-iodoaniline.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point but may require optimization.
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add the 2-iodoaniline.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 40-50 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the risk of Glaser-Hay homocoupling.[13][14][15]
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or another suitable Pd(0) source
-
Base: Diisopropylamine (DIPA) or another suitable amine base (can be used as solvent) or an inorganic base like Cs₂CO₃ (2.0 equiv) with a solvent.
-
Anhydrous, degassed solvent (if not using the amine as solvent, e.g., DMF or NMP).
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst.
-
If using an inorganic base, add it to the flask.
-
Add the 2-iodoaniline.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the anhydrous, degassed solvent and/or amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C. The higher temperature is often necessary to facilitate the reaction in the absence of copper. Monitor progress by TLC or LC-MS.
-
Workup and purification are similar to Protocol 1.
Comparative Summary of Reaction Parameters
| Parameter | Standard (Cu-Catalyzed) | Copper-Free | Rationale & Key Considerations |
| Co-catalyst | CuI (3-10 mol%) | None | Eliminating copper prevents Glaser-Hay homocoupling, which is a major issue with many substrates.[2][5] |
| Temperature | Room Temp to 50 °C | 60 - 100 °C | Higher temperatures are often required to compensate for the absence of the rate-enhancing copper co-catalyst.[12] |
| Base | Typically Et₃N | Often stronger amines (e.g., DIPA, pyrrolidine) or inorganic bases (Cs₂CO₃) | The base must be strong enough to deprotonate the alkyne without the assistance of copper complexation. |
| Atmosphere | Strictly Inert | Strictly Inert | Both methods are sensitive to oxygen, which can deactivate the Pd(0) catalyst.[3] |
| Key Advantage | Generally faster reaction rates at lower temperatures. | Avoids homocoupling side products and simplifies purification. | For 2-iodoaniline, the copper-free method often provides cleaner reactions and more reliable yields despite requiring more forcing conditions. |
By systematically addressing these potential issues and selecting the appropriate protocol, researchers can significantly improve the success rate of the Sonogashira coupling of 2-iodoaniline.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Copper-and ligand-free Sonogashira type reaction to produce indole 8 from 2-iodoaniline 5. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - YouTube. Available at: [Link]
-
Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Sonogashira coupling : r/Chempros - Reddit. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Loading for 2-(Hex-1-yn-1-yl)aniline Annulation
Welcome to the technical support center for the annulation of 2-(alkynyl)aniline substrates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful indole synthesis reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the annulation of 2-(Hex-1-yn-1-yl)aniline and related substrates.
Q1: My reaction shows low or no conversion to the desired indole product. What are the likely causes and how can I fix it?
A1: Low or no product yield is a common initial challenge. The issue typically stems from the catalyst's activity, the reaction conditions, or the integrity of the starting materials. A systematic approach is crucial for diagnosis.
Causality and Solutions:
-
Catalyst Inactivity: The active catalytic species may not be forming correctly. For gold(I) catalysis, which is highly effective for this transformation, a pre-catalyst like (Ph3P)AuCl requires activation via halide abstraction with a silver salt (e.g., AgSbF6).[1] If the silver salt is old or has been improperly stored, it may be inactive.
-
Insufficient Thermal Energy: While many gold-catalyzed cyclizations are efficient at room temperature, some systems, particularly with less reactive substrates, require heating to overcome the activation energy barrier.[3][4]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or GC-MS to check for product formation and potential decomposition.
-
-
Inappropriate Solvent: The solvent plays a critical role in catalyst solubility, stability, and reactivity. Polar, non-coordinating solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are often effective.[1] Protic solvents like ethanol can also be used and may facilitate the final protodeauration step.[4][5]
-
Solution: If solubility is an issue, screen alternative solvents. A table of commonly used solvents is provided below.
-
-
Substrate or Reagent Purity: Impurities in the 2-(Hex-1-yn-1-yl)aniline substrate (e.g., residual base or copper from a preceding Sonogashira coupling) can poison the catalyst.[6] Likewise, atmospheric moisture or oxygen can deactivate sensitive catalysts.
-
Solution: Purify the substrate via column chromatography before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield annulation reactions.
Q2: I'm observing significant formation of side products and my catalyst seems to be deactivating. What's happening?
A2: Catalyst deactivation and concurrent side-product formation often point to either catalyst aggregation or undesired reaction pathways competing with the main cyclization. Gold catalysts, while highly active, can be prone to reduction to inactive Au(0) nanoparticles, especially at higher temperatures or with impure reagents.
Causality and Solutions:
-
Catalyst Aggregation/Reduction: Cationic gold(I) species can be reduced to metallic gold (Au(0)), which appears as a black precipitate and is catalytically inactive for this transformation. This can be promoted by impurities or certain solvents.
-
Substrate Dimerization/Polymerization: The highly activated alkyne can sometimes react with another substrate molecule before the intramolecular annulation occurs, leading to dimers or oligomers.
-
Solution: This issue is often concentration-dependent. Try running the reaction at a higher dilution (e.g., decrease concentration from 0.1 M to 0.05 M). Adding the substrate slowly via syringe pump to a solution of the catalyst can also maintain a low instantaneous concentration, favoring the intramolecular pathway.
-
-
Protodeauration vs. Side Reaction: After the desired cyclization, the resulting vinyl-gold intermediate must be protonated (protodeauration) to release the product and regenerate the catalyst. If this step is slow, the intermediate may engage in undesired side reactions.
-
Solution: The presence of a mild Brønsted acid or trace amounts of water can facilitate this final step. While anhydrous conditions are needed to prevent catalyst deactivation, using a solvent like wet ethanol can sometimes be beneficial for the turnover.[4]
-
Data Presentation: Effect of Catalyst Loading on Yield
Optimizing catalyst loading is a critical step to minimize cost and prevent side reactions. Below is a representative table illustrating this process.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 5.0 | 1 | 75 | Significant side products and some catalyst precipitation. |
| 2 | 2.5 | 2 | 91 | Clean reaction with minimal side products.[8] |
| 3 | 1.0 | 6 | 89 | Clean reaction, but slower conversion.[9] |
| 4 | 0.5 | 12 | 83 | Incomplete conversion after extended time.[7][8] |
Conditions: 2-(Hex-1-yn-1-yl)aniline (0.1 mmol), [(IPr)AuCl]/AgSbF6, DCE (0.1 M), 40 °C.
Frequently Asked Questions (FAQs)
Q3: What is the generally accepted mechanism for the gold-catalyzed annulation of 2-alkynylanilines?
A3: The reaction proceeds through a well-studied catalytic cycle involving the activation of the alkyne by the cationic gold(I) catalyst.[10] The key steps are:
-
π-Activation: The electron-rich alkyne coordinates to the electrophilic, cationic gold(I) center. This coordination makes the alkyne highly susceptible to nucleophilic attack.[11]
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne. For 2-(Hex-1-yn-1-yl)aniline, this is typically a 6-endo-dig cyclization, which is kinetically and thermodynamically favored in many gold and platinum-catalyzed systems, leading to the indole core structure.[12]
-
Rearomatization & Protodeauration: The resulting intermediate undergoes rearomatization. A protonolysis step (protodeauration), often assisted by trace acid or solvent, cleaves the C-Au bond, releases the indole product, and regenerates the active gold(I) catalyst to re-enter the cycle.[3]
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the gold(I)-catalyzed annulation of 2-alkynylanilines.
Q4: How do I choose between Gold (Au), Palladium (Pd), and Platinum (Pt) catalysts for this reaction?
A4: The choice of metal catalyst is critical and depends on the substrate's functional group tolerance, desired reaction conditions, and cost considerations. All three metals are known to effectively catalyze the cyclization of 2-alkynylanilines.[4][6][13][14]
-
Gold (Au) Catalysts: Gold(I) and Gold(III) complexes are highly carbophilic ("alkyne-loving") and are often the most efficient catalysts for this transformation.[4][15] They typically operate under very mild conditions, often at room temperature, with low catalyst loadings (0.5-5 mol%), and show excellent functional group tolerance.[4][5][16] Cationic gold(I) complexes are the most common.[10]
-
Palladium (Pd) Catalysts: Palladium catalysis is also widely used for indole synthesis from 2-alkynylanilines.[6][17] It often requires higher temperatures than gold and may involve an oxidative addition/reductive elimination cycle, depending on the specific catalytic system. Palladium is particularly useful for tandem reactions, where the initial cyclization is followed by another coupling reaction (e.g., Sonogashira, Heck).[18]
-
Platinum (Pt) Catalysts: Platinum salts, like PtCl₂, are effective Lewis acids for promoting this cyclization.[13] Their reactivity profile is often similar to gold, favoring the endo-dig cyclization pathway.[12] They can be a cost-effective alternative to gold, though sometimes requiring slightly harsher conditions.
Data Presentation: Catalyst System Comparison
| Feature | Gold (Au) Catalysis | Palladium (Pd) Catalysis | Platinum (Pt) Catalysis |
| Typical Catalyst | (IPr)AuCl/AgSbF6, AuCl3 | Pd(OAc)2, PdCl2(PPh3)2 | PtCl2, PtCl4 |
| Catalyst Loading | 0.5 - 5 mol% (Very Low)[9] | 2 - 10 mol% (Low to Moderate)[18] | 2 - 10 mol% (Low to Moderate) |
| Reaction Temp. | Room Temp to 80 °C (Mild)[4] | 60 - 120 °C (Moderate to High)[6] | 60 - 100 °C (Moderate)[13] |
| Key Advantage | High efficiency, mild conditions, excellent functional group tolerance.[4] | Excellent for tandem/cascade reactions, well-established.[18][19] | Cost-effective, robust Lewis acidity. |
| Common Issue | Potential for catalyst reduction to Au(0); cost. | Higher temperatures needed; potential for side reactions like dimerization.[6] | Can be less active than gold for challenging substrates. |
Q5: What is a reliable experimental protocol for this annulation using a gold catalyst?
A5: The following is a general, robust protocol for the gold-catalyzed annulation of 2-(Hex-1-yn-1-yl)aniline.
Experimental Protocol: Gold-Catalyzed Annulation
Materials:
-
2-(Hex-1-yn-1-yl)aniline (1 equiv)
-
(JohnPhos)AuCl (or other suitable Au pre-catalyst, 2 mol%)
-
Silver Hexafluoroantimonate (AgSbF6) (2 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE) (to make a 0.1 M solution)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add (JohnPhos)AuCl (0.02 equiv) and AgSbF6 (0.02 equiv).
-
Expert Insight: The silver salt actively removes the chloride from the gold pre-catalyst to generate the highly reactive cationic gold species. This step is critical.[1]
-
-
Solvent Addition: Add anhydrous DCE via syringe to the flask containing the catalyst components. Stir the resulting suspension for 15-20 minutes at room temperature in the dark. A white precipitate of AgCl will form.
-
Expert Insight: Protecting the silver salt and resulting cationic gold species from light can prevent undesired photoreduction and improve reproducibility.
-
-
Substrate Addition: In a separate flame-dried flask, dissolve 2-(Hex-1-yn-1-yl)aniline (1.0 equiv) in anhydrous DCE.
-
Reaction Initiation: Transfer the substrate solution to the flask containing the activated catalyst via syringe or cannula.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature or 40 °C). Monitor the reaction progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite or silica gel to remove the precipitated silver salts and catalyst residues.[20]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-butyl-1H-indole product.
References
-
Title: Gold(i)-catalysed hydroarylations of alkynes for the synthesis of inherently chiral calix[21]arenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source: MDPI URL: [Link]
-
Title: cyclization of alkynes under metal-free conditions: synthesis of indoles Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence Source: ACS Publications URL: [Link]
-
Title: Catalytic Synthesis of Indoles from Alkynes Source: ResearchGate URL: [Link]
-
Title: (PDF) Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives Source: Academia.edu URL: [Link]
-
Title: Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: PMC - NIH URL: [Link]
-
Title: Platinum‐Catalyzed Indole Ring Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights Source: Padua Research Archive URL: [Link]
-
Title: Intramolecular hydroarylation of alkynes catalyzed by platinum or gold: mechanism and endo selectivity Source: PubMed URL: [Link]
-
Title: Gold-catalyzed intramolecular hydroarylation of alkynones (3) for the atroposelective synthesis of axially chiral biaryl derivatives (4). Source: ResearchGate URL: [Link]
-
Title: Indole synthesis: a review and proposed classification Source: PMC - NIH URL: [Link]
-
Title: Platinum-catalyzed multistep reactions of indoles with alkynyl alcohols Source: PubMed URL: [Link]
-
Title: Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles Source: MDPI URL: [Link]
-
Title: Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles Source: Organic Chemistry Portal URL: [Link]
-
Title: ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Effect of catalyst loading on the yield and reaction time of model... Source: ResearchGate URL: [Link]
-
Title: Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group Source: PubMed URL: [Link]
-
Title: The synthesis of indole derivatives from 2‐alkynylanilines. Source: ResearchGate URL: [Link]
-
Title: Catalyst Loading Optimization | Download Table Source: ResearchGate URL: [Link]
-
Title: Alkyne hydroarylation with Au N-heterocyclic carbene catalysts Source: PMC - NIH URL: [Link]
-
Title: Gold‐Catalyzed Annulation of 1,8‐Dialkynylnaphthalenes: Synthesis and Photoelectric Properties of Indenophenalene‐Based De Source: Wiley Online Library URL: [Link]
-
Title: Optimization of Catalyst Loading and Scale Source: ResearchGate URL: [Link]
-
Title: Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles Source: Scilit URL: [Link]
-
Title: Cascade hydroarylation/Diels–Alder cycloaddition of alkynylindoles with electron-deficient alkynes and alkenes Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Regioselective Alkyne Hydroarylation as an Atom-Economical Approach to Oligomerization Source: ChemRxiv URL: [Link]
-
Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]
-
Title: (PDF) Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives Source: Academia.edu URL: [Link]
-
Title: Palladium-Catalyzed Annulations of Strained Cyclic Allenes Source: PMC - NIH URL: [Link]
-
Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI URL: [Link]
-
Title: Gold(I)-catalyzed enantioselective cycloaddition reactions Source: Beilstein Journals URL: [Link]
-
Title: Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines Source: Chemistry Europe URL: [Link]
-
Title: Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions Source: PMC - NIH URL: [Link]
-
Title: Is my gold catalyzed mechanism correct? Source: Reddit URL: [Link]
-
Title: Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes Source: Organic Reactions URL: [Link]
-
Title: Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one Source: PMC - NIH URL: [Link]
-
Title: (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one Source: ResearchGate URL: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 5. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles | Scilit [scilit.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cascade hydroarylation/Diels–Alder cycloaddition of alkynylindoles with electron-deficient alkynes and alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. Intramolecular hydroarylation of alkynes catalyzed by platinum or gold: mechanism and endo selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Gold(i)-catalysed hydroarylations of alkynes for the synthesis of inherently chiral calix[4]arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability Management for 2-(Hex-1-yn-1-yl)aniline
Case Reference: #HA-2024-STAB Subject: Prevention of Polymerization and Degradation in ortho-Alkynylanilines Status: Active Guide
Executive Summary: The "Polymerization" Trap
User Advisory: If your 2-(Hex-1-yn-1-yl)aniline is turning into a black tar, you are likely not witnessing a simple polymerization. You are fighting a multi-front war against Oxidative Oligomerization (Polyaniline formation) and Unintended Cyclization (Indole formation).
The ortho-positioning of the alkyne and amine groups creates a "molecular spring" loaded for cyclization. In the presence of trace acids, oxidants, or residual metals (Pd/Cu), this molecule will cyclize to 2-butylindole, which then oligomerizes, or the aniline moiety will oxidize to form radical cations, leading to deep black, insoluble tars.
Core Stability Rule:
Purity = Stability. The cleaner the compound (free of metals and acids), the longer it resists degradation.
Critical Workflow: Synthesis & Workup
The majority of stability issues originate here. If you bottle trace metals with your product, it will degrade regardless of storage temperature.
The "Metal-Free" Quench Protocol
Objective: Complete removal of Copper (Cu) and Palladium (Pd) catalysts post-Sonogashira coupling.
| Step | Reagent/Action | Mechanism of Action |
| 1. Chelation | EDTA (0.1M, pH 8) or NH₄OH (10%) | Wash the organic layer 3x. Ammonia/EDTA binds Cu/Pd ions, pulling them into the aqueous phase. |
| 2. Scavenging | Thiourea / Cysteine | If the organic layer remains dark, stir with aqueous cysteine for 30 mins. This precipitates residual Pd. |
| 3. Drying | Na₂SO₄ (Not MgSO₄) | MgSO₄ is slightly Lewis acidic and can trigger cyclization. Use Sodium Sulfate. |
| 4.[1] Concentration | < 40°C Water Bath | Avoid high heat.[1] Remove solvent under reduced pressure immediately. |
Diagram: The Stability Decision Tree
This logic flow illustrates the consequences of specific contaminants.
Figure 1: Degradation pathways. Note that "polymerization" is often a secondary step following acid-catalyzed cyclization or oxidative radical formation.
Purification: The Silica Gel Hazard
Issue: Standard silica gel is slightly acidic (pH 6-6.5). This is sufficient to protonate the alkyne or the amine, catalyzing the cyclization to indole on the column.
The Fix: Amine-Buffered Silica Chromatography
-
Slurry Preparation: Prepare your silica slurry using Hexanes (or Pet Ether) containing 2% Triethylamine (TEA) .
-
Column Pre-treatment: Flush the packed column with 2 column volumes of the TEA/Hexane buffer. This neutralizes acidic silanol sites.
-
Elution: Run your gradient (e.g., Hexanes
EtOAc). You may maintain 0.5% TEA in the eluent, though pre-treatment is usually sufficient. -
Alternative: Use Neutral Alumina (Activity Grade III). Alumina is less acidic than silica and safer for acid-sensitive alkynes, though resolution may be lower.
Storage & Handling Protocols
Once purified, the compound is a "ticking clock" if not stored correctly.
| Parameter | Specification | Reason |
| Temperature | -20°C or lower | Slows kinetic rate of oligomerization. |
| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against oxidation. |
| Container | Amber Glass | UV light can generate radicals at the aniline nitrogen, initiating polymerization. |
| State | Solvent-Free Oil | Do not store in solution (especially chlorinated solvents like DCM/CHCl₃, which can become acidic over time). |
Troubleshooting FAQs
Q1: My product turned from yellow to dark brown overnight in the fridge. Is it ruined?
-
Diagnosis: This is likely surface oxidation (aniline black formation).
-
Solution: Check TLC. Often, the bulk material is still intact. Dissolve in Et₂O, wash with dilute NaHCO₃ (to remove any generated acid), dry, and re-concentrate. If a significant baseline spot appears on TLC, re-purify rapidly on a short plug of buffered silica.
Q2: I see a new spot on TLC just above my product after workup.
-
Diagnosis: This is likely 2-butylindole .
-
Cause: Your workup was too acidic or too hot, causing cyclization.
-
Action: You cannot "reverse" this. Separate the indole from the aniline using a carefully gradient-eluted buffered column. The indole is usually less polar than the aniline.
Q3: Can I distill this compound?
-
Advisory: High Risk. Heating 2-alkynylanilines induces thermal cyclization (Larock-type reactivity). Kugelrohr distillation is only safe if the vacuum is extremely high (<0.1 mmHg) allowing distillation below 80°C. Otherwise, rely on chromatography.
References
-
Sonogashira Coupling Mechanism & Side Reactions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
-
Indole Synthesis from 2-Alkynylanilines (Cyclization Risk)
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
-
Oxidative Polymerization of Anilines
-
Purification of Acid-Sensitive Compounds on Silica
Sources
Technical Support Center: Solvent Systems for 2-(Hex-1-yn-1-yl)aniline Transformations
Subject: Optimization of Solvent Media for the Cyclization and Functionalization of 2-(Hex-1-yn-1-yl)aniline (CAS: 116491-50-0). Ticket ID: TSC-CHEM-2026-HEX Status: Open for Consultation Analyst: Senior Application Scientist, Chemical Process Development
Executive Summary & Substrate Profile
2-(Hex-1-yn-1-yl)aniline is a pivotal o-alkynylaniline intermediate used primarily to synthesize 2-butylindole and its C3-functionalized derivatives. Unlike terminal alkynes, this internal alkyne substrate relies heavily on solvent polarity and coordination ability to dictate the regioselectivity (5-endo-dig vs. 6-endo-dig) and reaction rate.
Key Reactivity Drivers:
-
Nucleophile: The aniline nitrogen (pKa ~4.6).
-
Electrophile: The alkyne
-system (activated by Lewis acids, transition metals, or halogens). -
Sterics: The n-butyl chain exerts moderate steric influence, generally favoring 5-endo-dig cyclization to the indole over quinoline formation, provided the solvent does not suppress the catalyst.
Solvent Selection Modules
Module A: Transition Metal Catalysis (Pd, Au, Cu)
Use Case: Synthesis of 2-butylindole or 2,3-disubstituted indoles.
The Challenge: Balancing catalyst stabilization with substrate activation. Strongly coordinating solvents (MeCN) can stabilize cationic metal species but may inhibit the catalytic cycle by occupying open coordination sites.
| Solvent System | Suitability | Mechanism / Effect | Recommended For |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐ | Stabilizes cationic Pd(II) and Au(I) species. Can slow down kinetics due to competitive binding. | Standard PdCl₂ or Pd(OAc)₂ catalyzed cyclizations [1][5]. |
| Toluene | ⭐⭐⭐ | Non-coordinating. High thermal limit. Promotes "naked" cation reactivity but poor solubility for ionic additives. | Au(I)/Au(III) catalyzed hydroamination where max rate is required [8]. |
| DMF / DMSO | ⭐⭐⭐⭐ | High dielectric constant stabilizes charged transition states (TS). Excellent for base-mediated steps. | Reactions requiring inorganic bases (e.g., K₂CO₃) or high temperatures (>80°C). |
| Ethanol (EtOH) | ⭐⭐ | Warning: Nucleophilic solvent. Can trap the activated alkyne to form alkoxy-indolines or acyclic addition products. | Only specific Au-catalyzed systems where proton transfer is rate-limiting [1]. |
Module B: Electrophilic Iodocyclization
Use Case: Synthesis of 3-iodo-2-butylindole (Precursor for cross-coupling).
The Challenge: Solubility of the iodonium source and stability of the iodonium intermediate.
-
Dichloromethane (DCM): The "Gold Standard." Non-nucleophilic, solubilizes I₂ and ICl well. Prevents side reactions.[1][2]
-
Acetonitrile: Promotes the formation of partial positive charges in the transition state but can occasionally act as a nucleophile (Ritter-type side reaction) if the system is too acidic.
Module C: Green & Aqueous Media
Use Case: Sustainable synthesis and surfactant-mediated chemistry.
The Protocol: Micellar Catalysis. Using 3 wt % TPGS-750-M in water allows 2-(hex-1-yn-1-yl)aniline to cyclize using Pd(OAc)₂.[3] The hydrophobic butyl chain sequesters the molecule inside the micelle, protecting the catalyst from water deactivation while leveraging the "hydrophobic effect" to accelerate the reaction [1].
Decision Logic & Mechanism (Visualization)
The following diagram illustrates the kinetic pathways dictated by solvent choice.
Caption: Solvent influence on the catalytic cycle. Coordinating solvents can stall the active species, while nucleophilic solvents lead to byproducts.
Standardized Protocols
Protocol A: Pd-Catalyzed Indole Synthesis (Robust)
Best for: General synthesis of 2-butylindole.
-
Solvent: DMF (Dimethylformamide).
-
Concentration: 0.1 M.
-
Catalyst: PdCl₂ (5 mol%) + CuCl₂ (3 equiv) as oxidant if cycling Pd(0)/Pd(II). Note: For direct cyclization without external oxidant, use Pd(OAc)₂ in DMSO/O₂.
-
Temperature: 100°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. DMF must be washed out thoroughly (5x water wash) to prevent streaking during chromatography.
Protocol B: Iodocyclization (Functionalization)
Best for: Creating a handle for Suzuki/Sonogashira coupling at C3.
-
Solvent: CH₂Cl₂ (Anhydrous).
-
Reagents: 2-(Hex-1-yn-1-yl)aniline (1.0 equiv), I₂ (2.0 equiv), NaHCO₃ (3.0 equiv).
-
Conditions: Stir at Room Temperature (25°C) for 1 hour.
-
Observation: The reaction turns dark violet (Iodine). Completion is marked by TLC (disappearance of blue fluorescent aniline spot).
-
Quench: Sat. aq. Na₂S₂O₃ (Sodium thiosulfate) until the violet color vanishes [4].
Troubleshooting & FAQ
Q1: My reaction in Acetonitrile (MeCN) stalled at 50% conversion. Why?
-
Diagnosis: MeCN is a coordinating solvent. If you are using a cationic gold catalyst (e.g., Ph₃PAuOTf), MeCN can bind to the Gold center, competing with the alkyne.
-
Fix: Switch to Toluene or Dichloromethane . If solubility is an issue, use a 10:1 mixture of Toluene:MeCN to maintain solubility while reducing competitive binding [8].
Q2: I see a "M+32" or "M+16" peak in my LCMS when using Methanol.
-
Diagnosis: You have formed the methoxy-dihydroindole side product. The solvent attacked the activated alkyne before the amine could cyclize, or the amine cyclized and the solvent trapped the cation.
-
Fix: Switch to an aprotic solvent (DCM, DCE, or Toluene). Never use alcohols with highly electrophilic catalysts for this substrate.
Q3: Can I run this in water? I want to be "Green."
-
Diagnosis: 2-(Hex-1-yn-1-yl)aniline is not soluble in pure water.
-
Fix: Yes, but you must use a surfactant. Use 3 wt % TPGS-750-M in water. The reaction proceeds inside the micelle. Use Pd(OAc)₂ (5 mol%) and mild heat (45-60°C) [1].
Q4: I am getting the quinoline isomer instead of the indole.
-
Diagnosis: This is a 6-endo-dig cyclization. This is rare for neutral conditions but can happen if strong acids are used or if the metal catalyst prefers the 6-membered transition state due to specific ligand geometry.
-
Fix: Ensure you are using Pd(II) or Au(I) salts which heavily favor the 5-endo-dig (indole) pathway. Avoid Brønsted acids in non-polar solvents.
References
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link][3]
-
Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides. Organic Chemistry Frontiers. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health (PMC). [Link]
-
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Journal of Organic Chemistry. [Link]
-
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization. Organic Chemistry Portal. [Link]
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. National Institutes of Health (PMC). [Link]
-
Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation. Organic & Biomolecular Chemistry. [Link]
-
Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes. Frontiers in Chemistry. [Link]
Sources
Sonogashira Service Desk: Purification of 2-(Hex-1-yn-1-yl)aniline
Topic: Purification of 2-(Hex-1-yn-1-yl)aniline by Column Chromatography Role: Senior Application Scientist, Separation Technologies Context: Sonogashira Service Desk (Internal Knowledge Base)
Status: Active Last Updated: March 2026 Ticket Type: Technical Guide & Troubleshooting
Welcome to the technical support center for the purification of 2-(Hex-1-yn-1-yl)aniline . This intermediate, commonly synthesized via Sonogashira coupling of 2-iodoaniline and 1-hexyne, is a critical precursor for indole synthesis (Larock heteroannulation).
This guide addresses the three most common support tickets we receive regarding this molecule: amine tailing , catalyst contamination , and starting material co-elution .
Quick Reference Data
| Property | Value / Recommendation |
| Target Molecule | 2-(Hex-1-yn-1-yl)aniline |
| Stationary Phase | Silica Gel 60 (40-63 µm) |
| Standard Solvent System | Hexanes : Ethyl Acetate (Gradient 98:2 |
| Critical Additive | Triethylamine (TEA) 1% v/v (Mandatory to prevent streaking) |
| Typical | ~0.35 in Hex:EtOAc (9:1) with TEA |
| Detection | UV (254 nm) or Iodine Stain (Brown spot) |
Module 1: The "Streaking" Problem (Chemisorption)
User Issue: "My product bands are broad and tailing significantly. I am losing yield in the mixed fractions."
Root Cause:
The primary amino group (
The Solution: The "TEA Blockade" Protocol You must passivate the silica surface before and during the run using Triethylamine (TEA).
Protocol:
-
Pre-treatment: Slurry your silica in the starting solvent (e.g., 100% Hexanes) containing 1% TEA . Pour the column and flush with 2 column volumes (CV) of this mixture.
-
Mobile Phase: Ensure your elution solvents (Hexane and EtOAc) also contain 0.5% to 1% TEA .
-
Mechanism: TEA is a stronger base than your aniline. It preferentially binds to the silanol sites, "capping" them and allowing your product to interact only with the solvent system, restoring sharp Gaussian peaks.
Figure 1: Mechanism of amine passivation using Triethylamine. TEA saturates acidic silanol sites, preventing the aniline product from "sticking" (tailing).
Module 2: Resolution & Co-elution (Selectivity)
User Issue: "I cannot separate the product from the starting material (2-iodoaniline) or the diyne impurity."
Root Cause: In Sonogashira couplings, the polarity difference between the halo-aniline and the alkynyl-aniline can be small.
-
Impurity A (Diyne): Formed by oxidative homocoupling of 1-hexyne. Very non-polar.
-
Impurity B (2-Iodoaniline): Unreacted starting material. Polarities are similar to the product.
The Solution: Gradient Optimization Do not use an isocratic system (e.g., straight 10% EtOAc). Use a shallow gradient to pull the components apart.
Step-by-Step Gradient Protocol:
-
Equilibration: 100% Hexanes (+1% TEA).
-
Load: Dissolve crude oil in minimum Toluene (avoid DCM if possible, as it can disrupt the band on non-polar columns) or adsorb onto silica (dry load).
-
Elution Profile:
-
0-5 mins: 100% Hexanes. (Elutes Diyne impurity near solvent front).
-
5-20 mins: Gradient 0%
5% EtOAc. (Elutes 2-(Hex-1-yn-1-yl)aniline ).[1] -
20+ mins: Gradient 5%
15% EtOAc. (Elutes 2-Iodoaniline and catalyst residues).
-
Elution Order Verification:
-
Diyne: High
(0.8-0.9 in 9:1 Hex:EtOAc). -
Product: Medium
(0.3-0.4). The hexyl chain adds lipophilicity, but the amine anchors it. -
2-Iodoaniline: Lower/Similar
(0.2-0.3). Often overlaps if gradient is too steep.
Module 3: Metal Contamination & Oxidation
User Issue: "My purified product is dark brown/green, or the subsequent cyclization (Larock) is failing."
Root Cause:
-
Color: Anilines are sensitive to oxidation (turning brown/black) upon exposure to air and light.
-
Coupling Failure: Residual Copper (Cu) or Palladium (Pd) from the Sonogashira step coordinates to the alkyne/amine, poisoning the catalyst in the next step.
The Solution: The "Scavenger" Workup Purification starts before the column. You must break the Metal-Amine complexes.
Workflow:
-
Chemical Wash: After the reaction, dilute with Et2O or EtOAc. Wash the organic layer with 5% aqueous ethylenediamine or saturated NH4Cl/NH4OH (9:1) . This pulls Cu/Pd into the aqueous phase (turning it blue).
-
Filtration: If the crude is sludgy, filter through a pad of Celite to remove colloidal palladium.
-
Chromatography: Run the column promptly. Do not store the crude oil for days.
Figure 2: Integrated purification workflow ensuring metal removal prior to chromatography.[2]
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
A: Yes, DCM/Hexanes is an excellent alternative if Hex/EtOAc fails. DCM is slightly more "orthogonal" to EtOAc. Try a gradient of 10%
Q: My product turned purple on the TLC plate. Is it decomposing? A: If you are using a specific stain (like Anisaldehyde or Vanillin), anilines often produce distinct colors (red/purple/brown). This is normal. However, if the oil itself turns black in the flask, it is oxidizing. Store under Argon at -20°C.
Q: I see a "ghost" peak eluting after my product. A: This is likely the hydrochloride salt of your aniline if you used an acid wash during workup, or it could be the N-acetyl derivative if you used EtOAc and left it standing (transamidation is slow but possible with reactive amines). Ensure your product is the free base by washing with NaHCO3 before the column.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[3][4][5] Journal of the American Chemical Society, 113(17), 6689–6690.
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] The Journal of Organic Chemistry, 43(14), 2923–2925.[6]
- Rozenberg, M. M., et al. (2020). Optimization of Sonogashira coupling for the synthesis of 2-alkynylanilines. Organic Process Research & Development. (General reference for Sonogashira workup protocols).
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds.
Sources
Technical Support Center: Electrophilic Cyclization Temperature Control
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamics & Kinetics in Electrophilic Ring Closure Ticket ID: T-ELEC-CYC-001
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your electrophilic cyclization—whether a biomimetic cationic cascade, a halolactonization, or a Friedel-Crafts alkylation—is failing to meet stereoselectivity (dr/er) or yield specifications during scale-up.
In electrophilic cyclization, temperature is not merely a variable; it is the selector between competing transition states. A difference of 10°C can shift a reaction from a kinetically controlled, stereoselective ring closure to a thermodynamically controlled, racemic equilibration.
This guide treats your reaction setup as a controllable system, providing the causality behind the chemistry and self-validating protocols to ensure reproducibility.
Module 1: Kinetic vs. Thermodynamic Control (The Selectivity Ticket)
User Issue: "My diastereomeric ratio (dr) was 20:1 on a 50 mg scale, but dropped to 3:1 on a 5 g scale."
The Causality
Electrophilic cyclizations often generate carbocationic or halonium intermediates.[1][2]
-
Kinetic Control (Low T): The product ratio is determined by the relative rates of formation (
vs ). The reaction follows the path with the lowest activation energy ( ). This usually preserves stereochemical information (e.g., chair-like transition states in polycyclizations). -
Thermodynamic Control (Higher T): If the temperature allows reversibility (retro-cyclization), the system equilibrates to the most stable product (
), often eroding stereocenters set during the initial closure.
On scale-up, inefficient heat removal causes internal temperature spikes, inadvertently triggering thermodynamic equilibration.
The Protocol: Cryogenic Quenching
To lock in the kinetic product, you must prevent the reaction from "seeing" the energy barrier for the reverse reaction.
-
Cooling: Cool solvent to -78°C (or required T) before adding the electrophile/Lewis Acid.
-
The "Cold Quench": Do NOT warm the reaction to room temperature to quench.
-
Validation Step: Pre-cool your quenching buffer (e.g.,
or Sat. ) to -20°C or lower (ensure it doesn't freeze). -
Action: Cannulate the reaction mixture into the cold quench, not vice versa. This ensures the catalyst is destroyed before the mixture warms up.
-
Visualization: Energy Landscape
Caption: Kinetic pathways (green) require strict low-temperature maintenance. Heat spikes allow reversibility (red dashed), leading to thermodynamic mixtures.
Module 2: Exotherm Management (The Scale-Up Ticket)
User Issue: "The reaction 'bumped' or turned into black tar upon adding the Lewis Acid."
The Causality
Electrophilic cyclizations are exothermic. Formation of C-C or C-X bonds releases energy.
-
The Thermal Bomb: On a milligram scale, the high surface-area-to-volume ratio dissipates heat instantly. On a gram scale, this ratio drops. If you add the initiator (e.g.,
) all at once, the heat accumulation causes a "runaway" temperature spike, leading to polymerization.
The Protocol: Dosing & Internal Monitoring
Never trust the bath thermometer. It measures the coolant, not the reaction.
-
Internal Probe: Insert a Teflon-coated thermocouple directly into the reaction medium.
-
The "Delta T" Limit: Establish a maximum allowable
(e.g., 5°C). -
Controlled Addition: Add the electrophile/catalyst via syringe pump or dropping funnel.
-
Self-Validating Step: Stop addition if the internal temperature rises >2°C above the set point. Wait for it to return to baseline before resuming.
-
Reference Table: Cooling Bath Mixtures
Use these verified mixtures to maintain specific internal temperatures [1, 2].
| Target Temp (°C) | Composition (Slush) | Application |
| -15°C | Benzyl alcohol / Dry Ice | Moderate cooling |
| -20°C | NaCl / Ice (1:3 ratio) | Standard brine cooling |
| -40°C | Acetonitrile / Dry Ice | Intermediate control |
| -78°C | Acetone / Dry Ice | Standard cryogenic |
| -95°C | Toluene / Liquid | Ultra-low (Cationic cascades) |
Module 3: Troubleshooting Matrix (FAQs)
Q: My reaction stalls at -78°C. Should I warm it to room temp? A: No. Warming to RT is a "binary" jump that often ruins selectivity.
-
The Fix: Use the "Sawtooth" Profile .
-
Initiate at -78°C.
-
If stalled, warm to -50°C for 30 mins. Check HPLC/TLC.
-
If still stalled, warm to -30°C.
-
Once conversion starts, cool back down to -78°C to complete the reaction. This overcomes the activation energy barrier (
) to start the cycle but keeps the propagation/termination steps under kinetic control.
-
Q: The Lewis Acid (
-
The Fix: Pre-dissolve the Lewis acid in dilute DCM or Toluene at 0°C, then cool this solution to -78°C slowly down the side of the flask to prevent shock-precipitation.
Q: How do I know if my loss of stereochemistry happened during the reaction or during workup? A: Perform the "Aliquot Quench Test."
-
Take a 50 µL aliquot at -78°C. Quench it immediately into cold MeOH (-78°C).
-
Analyze dr.
-
Compare this to the dr of the final bulk workup.
-
Result: If Aliquot dr > Bulk dr, your workup is too hot (thermal equilibration). If Aliquot dr = Bulk dr (and both are poor), your reaction temperature was too high from the start.
Module 4: Workflow Visualization
This flowchart guides you through the optimization process for temperature-sensitive cyclizations.
Caption: Decision tree for optimizing temperature, conversion, and stereoselectivity.
References
-
Cooling Bath Mixtures
-
Kinetic vs.
- Source: Hunt, I. (n.d.). "Thermodynamic vs Kinetic Control." University of Calgary, Department of Chemistry.
-
URL:[Link]
-
Cationic Polycyclization (Biomimetic)
- Source: Yoder, R. A., & Johnston, J. N. (2005). "A Case Study in Biomimetic Polyene Cyclizations." Chemical Reviews.
-
URL:[Link]
-
Electrophilic Aromatic Substitution (Exotherms)
Sources
Validation & Comparative
1H NMR spectrum characteristic peaks of 2-(Hex-1-yn-1-yl)aniline
An in-depth technical analysis of 2-(Hex-1-yn-1-yl)aniline requires moving beyond basic structural identification to understand how its specific molecular architecture dictates both its spectral signature and its synthetic behavior. As a critical building block in the development of 2-alkylindoles and axially chiral sulfonamides[1], 2-(Hex-1-yn-1-yl)aniline occupies a unique chemical space.
This guide objectively compares the
Comparative H NMR Spectral Analysis
The
Quantitative Spectral Comparison
Data acquired in CDCl
| Compound | Aniline NH | Aromatic Protons ( | Alkyne / Aliphatic Protons ( | Synthetic Profile |
| 2-(Hex-1-yn-1-yl)aniline [1] | ~4.20 (br s, 2H) | 7.25 (dd, 1H), 7.05 (td, 1H), 6.68 (dd, 1H), 6.65 (td, 1H) | 2.45 (t, 2H), 1.60 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H) | Internal aliphatic alkyne; optimal for regioselective 2-alkylindole synthesis. |
| 2-(Phenylethynyl)aniline [2] | 4.27 (br s, 2H) | 7.53–7.12 (m, 7H), 6.73 (m, 2H) | None | Internal aryl alkyne; yields rigid, conjugated 2-arylindoles. |
| 2-Ethynylaniline [3] | ~4.25 (br s, 2H) | 7.35 (dd, 1H), 7.15 (td, 1H), 6.70 (m, 2H) | 3.39 (s, 1H, terminal C | Terminal alkyne; highly reactive but prone to Glaser homocoupling. |
Causality of Chemical Shifts
-
The Aliphatic Shielding Effect: In 2-(Hex-1-yn-1-yl)aniline, the propargylic methylene protons (C
C-CH ) appear as a distinct triplet at 2.45 ppm. The inductive electron-donating nature of this alkyl chain slightly increases the electron density on the alkyne compared to the electron-withdrawing phenyl ring in 2-(phenylethynyl)aniline, subtly shielding the ortho-aromatic protons[1]. -
Anisotropic Deshielding: Across all three compounds, the aromatic proton ortho to the alkyne (H-3) is consistently deshielded (~7.25–7.53 ppm) relative to the proton ortho to the amine (H-6, ~6.65–6.73 ppm). This is a direct consequence of the alkyne's
-electron cylinder generating a local magnetic field that reinforces the external field at the equatorial position[2]. -
Absence of Terminal Protons: The defining feature separating 2-(Hex-1-yn-1-yl)aniline from 2-ethynylaniline is the absence of the sharp terminal alkyne singlet at 3.39 ppm[3], replaced by the multiplet cascade of the hexyl chain (1.60–0.95 ppm).
Experimental Workflows: Self-Validating Systems
To ensure absolute trustworthiness in data acquisition and synthetic application, the following protocols are designed as self-validating systems, where each step contains an internal mechanism to verify its success.
Protocol A: High-Fidelity H NMR Sample Preparation
Figure 1: Self-validating workflow for high-resolution 1H NMR sample preparation and acquisition.
Step-by-Step Methodology:
-
Sample Dissolution: Dissolve 10 mg of 2-(Hex-1-yn-1-yl)aniline in 0.6 mL of CDCl
containing 0.03% v/v TMS.-
Causality: The 0.6 mL volume is strictly required to ensure the liquid level surpasses the receiver coil height in the NMR probe. Falling short of this volume introduces magnetic susceptibility artifacts at the air-liquid interface, destroying resolution.
-
-
Filtration: Pass the solution through a tight glass wool plug packed in a Pasteur pipette directly into the NMR tube.
-
Causality: This removes insoluble particulates and paramagnetic dust. Particulates cause localized magnetic field inhomogeneities, which broaden spectral lines and obscure the critical J-coupling of the hexyl chain.
-
-
Shimming & Tuning: Lock the deuterium signal and perform gradient shimming on the Z1, Z2, and Z3 coils.
-
Validation Checkpoint: Observe the TMS peak at 0.00 ppm. The peak width at half-height (
) must be < 1.0 Hz. If it is broader, the field is inhomogeneous, and shimming must be repeated.
-
-
Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation (
) of all protons between pulses, making the integration of the hexyl chain strictly quantitative relative to the aniline protons.
-
Protocol B: Palladium-Catalyzed Regioselective Indole Annulation
The aliphatic nature of 2-(Hex-1-yn-1-yl)aniline makes it an ideal precursor for 2-butylindole, bypassing the steric drag of aryl alkynes and the side-reactions of terminal alkynes.
Figure 2: Comparative reactivity pathways of ortho-alkynylanilines in Pd-catalyzed annulation.
Step-by-Step Methodology:
-
Reagent Assembly & Degassing: In a flame-dried Schlenk tube, dissolve 2-(Hex-1-yn-1-yl)aniline (1.0 mmol) in anhydrous DMF (5.0 mL). Add PdCl
(PPh ) (5 mol%) and CuI (5 mol%). Sparge the solution with dry N for 15 minutes.-
Causality: The Pd(II) species coordinates to the alkyne, activating it toward intramolecular nucleophilic attack by the adjacent amine. Degassing is critical because ambient oxygen will rapidly oxidize the active Pd(0) intermediates to inactive Pd(II) dead-ends, halting the catalytic cycle.
-
Validation Checkpoint: The solution must transition from a pale yellow to a distinct homogenous amber upon catalyst dissolution. Immediate black precipitation indicates Pd(0) aggregation (catalyst death) due to oxygen contamination.
-
-
Thermal Activation: Heat the mixture to 80 °C under an inert atmosphere for 4 hours.
-
Causality: The activation energy for the cyclization requires elevated temperatures. 80 °C provides sufficient kinetic energy for the migratory insertion without causing thermal degradation of the aliphatic chain.
-
-
Reaction Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Hexanes/EtOAc 9:1).
-
Validation Checkpoint: 2-(Hex-1-yn-1-yl)aniline is highly fluorescent under 254 nm UV light and stains intensely with ninhydrin due to the primary amine. The disappearance of this spot and the emergence of a new, higher
spot (2-butylindole is less polar due to the loss of the primary amine dipole) validates the reaction's successful completion.
-
References
1.[1] Title: Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Source: MDPI. URL: 1 2.[2] Title: Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Source: Semantic Scholar. URL: 2 3.[3] Title: Palladium(II)-catalyzed tandem cyclization of 2-ethynylaniline tethered cinnamyl acetate for the synthesis of indenoindoles. Source: RSC. URL: 3
Sources
Comparative Guide: 13C NMR Characterization of Alkyne Carbons in 2-Alkynylanilines
Strategic Importance: Why This Characterization Matters
2-Alkynylanilines are not merely synthetic intermediates; they are the "loaded springs" of heterocyclic chemistry. They serve as the primary precursors for the synthesis of indoles, quinolines, and cinnolines—scaffolds ubiquitous in FDA-approved therapeutics.
For a medicinal chemist, the 13C NMR chemical shift of the alkyne carbons is a critical diagnostic parameter. It does more than confirm structure; it reveals the electronic bias of the triple bond, predicting the regioselectivity of subsequent cyclization reactions (e.g., 5-endo-dig vs. 6-endo-dig).
This guide objectively compares the 13C NMR signatures of 2-alkynylanilines against relevant alternatives (precursors and electronic analogs) to provide a robust reference frame for your structural elucidation.
Electronic Theory & Mechanism
To interpret the data correctly, one must understand the electronic environment. The ortho-amino group (
The Shielding Effect
In 2-alkynylanilines, the lone pair on the nitrogen atom donates electron density into the benzene ring. Through resonance, this density increases at the ortho and para positions. The alkyne carbon directly attached to the ring (
Result: The
Visualization: Electronic Resonance & Shielding
The following diagram illustrates the resonance interaction that dictates the chemical shift differential.
Caption: Electronic flow showing the shielding influence of the amino group on the proximal alkyne carbon (
Comparative Data Analysis
The following tables synthesize experimental data to highlight the diagnostic shifts of the alkyne moiety. All values are reported in
Comparison 1: The "Ortho-Amino" Effect
This comparison highlights how the introduction of the amino group alters the alkyne shifts compared to the nitro precursor (often the starting material before reduction).
| Compound | Structure | Interpretation | |||
| 2-(Phenylethynyl)aniline | 87.5 - 88.5 | 94.5 - 95.5 | ~7.0 | ||
| 2-(Phenylethynyl)nitrobenzene | 85.0 | 96.0 | ~11.0 | ||
| Diphenylacetylene | 89.4 | 89.4 | 0.0 | Symmetric environment. |
Note: In the aniline derivative, the
Comparison 2: Substituent Effects (Alkyl vs. Aryl)
The nature of the substituent
| Substituent ( | Compound Example | Diagnostic Feature | ||
| Aryl (Phenyl) | 2-(Phenylethynyl)aniline | ~88.0 | ~95.0 | Both carbons in aromatic region (>85 ppm). |
| Alkyl (n-Hexyl) | 2-(1-Octynyl)aniline | ~97.8 | ~75.5 | Inversion of polarization. Alkyl group shields |
| Terminal (H) | 2-Ethynylaniline | ~82.0 | ~80.0 | Characteristic |
Experimental Protocol: High-Resolution Acquisition
To distinguish
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 30–50 mg of the 2-alkynylaniline in 0.6 mL of
. -
Note: Avoid DMSO-d6 unless necessary for solubility. DMSO forms H-bonds with the
, which can cause slight deshielding (1-2 ppm) of the ring carbons and broaden signals due to exchange. -
Filter the solution through a cotton plug into the NMR tube to remove suspended solids (paramagnetic impurities).
-
-
Instrument Parameters (Recommended for 400/500 MHz):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . (Standard is often 1.0s, but alkyne carbons relax slowly; increasing D1 improves integral accuracy).
-
Scans (NS): Minimum 1024 scans . Quaternary carbons are low intensity.[1][2]
-
Spectral Width: 0 - 220 ppm.
-
-
Advanced Validation (The "Self-Validating" Step):
-
Run a DEPT-135 or APT experiment.
-
Result: Alkyne carbons in disubstituted systems are quaternary. They will disappear in DEPT-135.
-
Logic: If you see a peak in the 80-100 ppm range in the DEPT-135 spectrum, it is NOT your internal alkyne (likely a CH impurity or terminal alkyne). This confirms the assignment.
-
Workflow Diagram: Characterization Pipeline
This workflow ensures data integrity from synthesis to final assignment.
Caption: Operational workflow for validating 2-alkynylaniline structure via NMR.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2009). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water. Tetrahedron Letters.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-(Phenylethynyl)aniline.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (General reference for alkyne chemical shift ranges).
Sources
IR spectroscopy alkyne stretch frequency for 2-(Hex-1-yn-1-yl)aniline
An In-Depth Guide to the Infrared Spectroscopy of 2-(Hex-1-yn-1-yl)aniline: A Comparative Analysis of Alkyne Stretch Frequencies
Introduction: Deciphering Molecular Vibrations
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral fingerprint. This guide offers a detailed examination of the C≡C (alkyne) stretching frequency for 2-(Hex-1-yn-1-yl)aniline. We will explore the theoretical underpinnings of this characteristic vibration, compare its expected frequency with analogous structures, and provide a robust experimental protocol for its accurate measurement. This analysis is designed for researchers and scientists seeking to understand the subtle electronic effects that influence vibrational frequencies in substituted aromatic alkynes.
Theoretical Framework: The Alkyne C≡C Stretch
The carbon-carbon triple bond (C≡C) of an alkyne gives rise to a characteristic absorption band in a relatively uncongested region of the IR spectrum, making it a valuable diagnostic tool.[1][2]
General Frequency Range: The stretching vibration of the C≡C bond typically appears in the range of 2100-2260 cm⁻¹ .[1][3][4][5] This absorption is often weak to medium in intensity. For terminal alkynes—alkynes where the triple bond is at the end of a carbon chain—two key signals are expected:
-
≡C-H Stretch: A sharp, often strong band appears at approximately 3300 cm⁻¹ .[1][3][4][5] This peak is highly diagnostic for terminal alkynes.
Factors Influencing the C≡C Stretch Frequency and Intensity:
The precise position and intensity of the C≡C stretching band are sensitive to the molecule's electronic and structural environment.
-
Substitution: Symmetrically substituted (internal) alkynes may show a very weak or entirely absent C≡C stretching band due to a minimal change in the bond's dipole moment during vibration.[6] Terminal alkynes, like 2-(Hex-1-yn-1-yl)aniline, typically exhibit a more intense C≡C stretch than internal alkynes.[4][6]
-
Conjugation: When an alkyne is conjugated with a double bond or an aromatic ring, the C≡C stretching frequency is lowered.[6] This is due to the delocalization of π-electrons, which slightly weakens the triple bond.
-
Substituent Effects: In 2-(Hex-1-yn-1-yl)aniline, the alkyne is directly attached to a benzene ring bearing an amino (-NH₂) group at the ortho position. The amino group is a strong electron-donating group through resonance. This increased electron density in the aromatic ring and its conjugation with the alkyne's π-system can further influence the C≡C bond character and, consequently, its stretching frequency.
Comparative Spectral Analysis
To accurately predict the IR spectrum of 2-(Hex-1-yn-1-yl)aniline, it is instructive to compare it with simpler, related molecules. This comparison allows for the isolation of electronic and structural effects on the key vibrational frequencies.
| Compound | Structure | Expected ≡C-H Stretch (cm⁻¹) | Observed/Expected C≡C Stretch (cm⁻¹) | Key Distinguishing Features |
| Hex-1-yne | CH₃(CH₂)₃C≡CH | ~3324[1] | ~2126[1] | Aliphatic C-H stretches below 3000 cm⁻¹. No aromatic signals. |
| Phenylacetylene | C₆H₅C≡CH | ~3300[4][7] | ~2100-2150 | Aromatic C-H (>3000 cm⁻¹) and C=C (~1450-1600 cm⁻¹) bands are present.[4] The C≡C frequency is lowered by conjugation with the phenyl ring compared to hex-1-yne. |
| 2-(Hex-1-yn-1-yl)aniline | o-(NH₂)C₆H₄C≡C(CH₂)₃CH₃ | ~3300 (may overlap with N-H) | ~2100-2150 | Primary amine N-H stretches (~3300-3500 cm⁻¹, two bands).[3][4] The electron-donating NH₂ group may cause a slight shift relative to phenylacetylene. |
Analysis of 2-(Hex-1-yn-1-yl)aniline:
-
C≡C Stretch: The frequency is expected to be in a similar range to phenylacetylene, as both are conjugated with a benzene ring. It will be significantly lower than that of the non-conjugated hex-1-yne.
-
≡C-H Stretch: A sharp peak is expected around 3300 cm⁻¹.[8]
-
N-H Stretches: As a primary amine, two distinct N-H stretching bands are anticipated between 3300 and 3500 cm⁻¹.[3][4] These are often less intense and sharper than O-H bands.[4] It is highly probable that one or both of these N-H bands will overlap with the sharp ≡C-H stretch, potentially making it difficult to resolve them individually.
-
Other Regions: The spectrum will also feature aliphatic C-H stretching absorptions just below 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[4]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.[9][10][11]
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal (commonly diamond) is clean. Wipe the surface gently with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the standard mid-IR range of 4000-400 cm⁻¹.
-
-
Cleaning:
-
After the measurement is complete, raise the press and thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.
-
Experimental Workflow for ATR-FTIR
Caption: A flowchart of the ATR-FTIR experimental procedure.
Data Interpretation and Validation
A systematic approach is crucial for accurately interpreting the resulting spectrum.
Spectral Interpretation Logic for 2-(Hex-1-yn-1-yl)aniline
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 9. jascoinc.com [jascoinc.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 2-(Hex-1-yn-1-yl)aniline
Executive Summary & Strategic Context
The structural elucidation and quantification of 2-(hex-1-yn-1-yl)aniline (CAS: 116491-50-0; Exact Mass: 173.1204 Da) is a critical analytical workflow in modern medicinal chemistry. As a highly versatile building block, this compound is widely applied in the transition-metal-catalyzed construction of nitrogen-containing heterocycles, particularly substituted indoles[1].
However, analyzing this compound presents a unique physicochemical challenge. The proximity of the ortho-amino group to the alkyne moiety makes the molecule highly susceptible to intramolecular cyclization. Depending on the analytical platform utilized, this cyclization can occur thermally in the instrument inlet, or as a gas-phase ion chemistry reaction during fragmentation[2].
This guide objectively compares the performance, mechanistic pathways, and experimental methodologies of the two primary analytical platforms used for this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .
Mechanistic Divergence: The "Why" Behind the Spectra
To optimize your analytical method, you must first understand the causality behind the fragmentation patterns. The ionization technique dictates whether the molecule follows radical-driven or even-electron fragmentation rules.
Platform A: GC-EI-MS (Hard Ionization)
Under 70 eV electron impact, 2-(hex-1-yn-1-yl)aniline forms a highly excited radical cation
Following cyclization, the newly formed butyl chain undergoes rapid
Fig 1: GC-EI-MS fragmentation pathway of 2-(hex-1-ynyl)aniline via ortho-effect cyclization.
Platform B: LC-ESI-MS/MS (Soft Ionization)
Electrospray ionization (ESI) is a soft ionization technique. The addition of formic acid to the mobile phase aids in the protonation of the sample molecules[3], yielding an even-electron
When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole setup, the even-electron precursor undergoes a different pathway. While CID still induces cyclization to a protonated 2-butylindole, the even-electron rule forbids the loss of a radical. Instead, the molecule undergoes a McLafferty-type rearrangement, losing a neutral propene molecule (
Comparative Performance Data
When selecting an analytical platform for 2-(hex-1-yn-1-yl)aniline, researchers must weigh the need for structural confirmation against the need for high-sensitivity quantification.
| Analytical Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Energy | Hard (70 eV) | Soft (Protonation via solvent) |
| Precursor Ion | Radical Cation | Protonated |
| Primary Base Peak | m/z 130 (Loss of 43 Da) | m/z 132 (Loss of 42 Da) |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Thermal Artifact Risk | High (Inlet cyclization possible) | Low (Room temp extraction) |
| Matrix Effect Risk | Low (High chromatographic resolution) | High (Susceptible to ion suppression) |
| Primary Application | Structural elucidation & library matching | High-throughput trace quantification |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific causality-driven parameters and built-in system suitability tests (SST).
Protocol A: GC-EI-MS Structural Profiling
Causality Note: Alkynylanilines are highly susceptible to thermal cyclization. If the GC inlet is set too high (e.g., 250°C), the compound will convert to 2-butylindole before reaching the MS source, invalidating the analysis. We restrict the inlet to 220°C to preserve the native structure.
-
Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Add Aniline-d5 (1 µg/mL) as an internal standard.
-
Instrument Setup:
-
Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: 220°C, Split ratio 10:1.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Source: 230°C; Electron Energy: 70 eV.
-
-
Self-Validation (SST): Inject a pure hexane blank prior to the sample sequence. The baseline must remain flat with no carryover at the retention time of the analyte. Verify that the Aniline-d5 internal standard yields a consistent
at m/z 98 with <5% variance across injections.
Protocol B: LC-ESI-MS/MS Trace Quantification
Causality Note: The use of 0.1% Formic Acid in both mobile phases is non-negotiable; it acts as the primary proton donor required to efficiently generate the
-
Sample Preparation: Extract samples using Acetonitrile (ACN). Dilute to a working range of 1–100 ng/mL in 50:50 Water:ACN containing 0.1% Formic Acid.
-
Chromatography:
-
Column: C18 Reverse Phase (50 × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 4.5 minutes.
-
-
Tandem MS Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Quantifier Transition: m/z 174
132 (Collision Energy: 25 eV). -
Qualifier Transition: m/z 174
159 (Collision Energy: 15 eV).
-
-
Self-Validation (SST): Run a 5 ng/mL calibration standard. The system is validated for operation only if the Signal-to-Noise (S/N) ratio of the m/z 174
132 transition exceeds 10:1, and the peak asymmetry factor is between 0.8 and 1.2.
Fig 2: Step-by-step LC-ESI-MS/MS workflow for the quantification of 2-(hex-1-ynyl)aniline.
Conclusion & Recommendations
For laboratories synthesizing 2-(hex-1-yn-1-yl)aniline or utilizing it as an intermediate for indole derivatives, the choice of analytical platform dictates the quality of the data.
-
Opt for GC-EI-MS when confirming the structural identity of synthesized batches, as the radical-driven ortho-effect provides an unmistakable m/z 130 fingerprint.
-
Opt for LC-ESI-MS/MS during pharmacokinetic profiling or reaction monitoring where sub-nanogram sensitivity is required, leveraging the even-electron m/z 132 transition to bypass thermal degradation risks.
References
-
Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation Source: MDPI (Molecules) URL:[Link]
-
Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]
-
Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB) URL:[Link]
-
The synthesis of indole derivatives from 2‐alkynylanilines Source: SYNLETT (via ResearchGate) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation [mdpi.com]
Comparative Guide: Au(I) vs. Au(III) Catalysts for 2-(Hex-1-yn-1-yl)aniline Cyclization
Executive Summary
For the cyclization of 2-(Hex-1-yn-1-yl)aniline to 2-butylindole , the choice between Au(I) and Au(III) catalysts represents a trade-off between operational simplicity and mechanistic precision .
-
The Workhorse (Au(III)): Sodium tetrachloroaurate (NaAuCl₄) or AuCl₃ is the recommended choice for standard indole synthesis. It operates under mild conditions (room temperature), utilizes "green" solvents (EtOH), requires no silver co-catalyst, and offers high yields (>90%).
-
The Specialist (Au(I)): PPh₃AuCl/AgOTf (or similar cationic complexes) is preferred when the cyclization is part of a complex cascade (e.g., migration-cyclization) or requires strict anhydrous conditions to prevent side reactions.
Mechanistic Divergence & Causality
Both catalysts drive the reaction through
Au(III): The "Hard" Lewis Acid Pathway
Au(III) species (d⁸, square planar) are harder Lewis acids. While highly active, they are prone to reduction to Au(0) (colloidal gold) or Au(I) in the presence of oxidizable substrates. In the context of 2-alkynylanilines, Au(III) salts like NaAuCl₄ are remarkably efficient because the amine coordination stabilizes the metal center, preventing premature reduction.
Au(I): The "Soft" Cationic Pathway
Au(I) species (d¹⁰, linear) typically require a silver salt (e.g., AgOTf) to abstract a halide ligand, generating the active cationic species
Mechanistic Visualization
The following diagram illustrates the parallel activation pathways and the critical "Silver Activation" step unique to Au(I).
Caption: Dual pathways for Indole synthesis. Note the requisite silver activation step for Au(I) versus the direct activation by Au(III).
Performance Comparison Data
The following data contrasts the performance of NaAuCl₄ (Au(III)) and PPh₃AuCl/AgOTf (Au(I)) for 2-alkynylaniline cyclization.
| Feature | Au(III) System | Au(I) System |
| Catalyst | NaAuCl₄[1]·2H₂O or AuCl₃ | PPh₃AuCl + AgOTf (1:1) |
| Typical Loading | 1 – 3 mol% | 1 – 5 mol% |
| Solvent | EtOH, iPrOH (Protic/Polar) | DCM, DCE, Toluene (Aprotic) |
| Atmosphere | Open Air | Inert (Ar/N₂) recommended |
| Reaction Time | 1 – 3 Hours | 2 – 12 Hours |
| Yield | 90 – 98% | 85 – 95% |
| Selectivity | High for simple cyclization | High; essential for complex cascades |
| Cost Efficiency | High (No Ag, cheap solvent) | Moderate (Requires Ag, dry solvent) |
| Key Risk | Reduction to colloidal Au(0) | Silver scavenging by halides |
Verdict: For the specific synthesis of 2-butylindole from 2-(hex-1-yn-1-yl)aniline, Au(III) is superior due to faster kinetics in protic solvents and operational ease.
Experimental Protocols
Protocol A: Au(III)-Catalyzed Synthesis (Green/Standard)
Best for: Routine synthesis, scale-up, and cost-efficiency.
Reagents:
-
2-(Hex-1-yn-1-yl)aniline (1.0 equiv)
-
Ethanol (0.1 M concentration relative to substrate)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve 2-(Hex-1-yn-1-yl)aniline (e.g., 1.0 mmol) in Ethanol (10 mL).
-
Catalyst Addition: Add NaAuCl₄·2H₂O (0.02 mmol) directly to the solution. Note: No inert atmosphere is required.[1]
-
Reaction: Stir the mixture at room temperature (25°C). The reaction typically completes within 1–2 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc). The disappearance of the fluorescent aniline spot indicates completion.
-
-
Work-up: Evaporate the ethanol under reduced pressure.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc 95:5) yields 2-butylindole.
Protocol B: Au(I)-Catalyzed Synthesis (High Precision)
Best for: Substrates with acid-sensitive groups or when performing subsequent one-pot functionalizations.
Reagents:
Step-by-Step:
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, add PPh₃AuCl (0.05 mmol) and AgOTf (0.05 mmol). Add anhydrous DCM (5 mL) and stir for 10 minutes. A white precipitate (AgCl) will form.
-
Substrate Addition: Dissolve 2-(Hex-1-yn-1-yl)aniline (1.0 mmol) in anhydrous DCM (5 mL) and add it to the catalyst mixture.
-
Reaction: Stir at room temperature under Argon. Reaction time may range from 2 to 12 hours depending on scale and stirring efficiency.
-
Filtration: Filter the mixture through a Celite pad to remove AgCl and precipitated gold species.
-
Purification: Concentrate filtrate and purify via flash chromatography.
Troubleshooting & Optimization Logic
Decision Tree for Catalyst Selection
Use the following logic flow to determine the correct catalyst for variations of this reaction.
Caption: Logic flow for selecting between Au(I) and Au(III) based on substrate complexity.
Common Failure Modes
-
Purple Reaction Mixture (Au(III)):
-
Cause: Reduction of Au(III) to colloidal Au(0).
-
Fix: Ensure the substrate is pure. Amines can act as reducing agents if the reaction stalls. If this persists, switch to Au(I) or add the catalyst in portions.
-
-
Stalled Reaction (Au(I)):
-
Cause: Chloride contamination. Free chloride ions poison the cationic Au(I) species.
-
Fix: Ensure AgOTf is fresh and stored in the dark. Use a slight excess (1.1 equiv) of Ag salt relative to Au.
-
References
-
Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[2] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[2] Synthesis, 610–618.[2]
-
Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862–7866.
-
Brand, J. P., & Waser, J. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journal of Organic Chemistry, 7, 565–569.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4] Journal of the American Chemical Society, 113(17), 6689–6690. (Provided for context on alternative Pd methods).
Sources
- 1. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 3. BJOC - Gold-catalyzed cyclization of allenyl acetal derivatives [beilstein-journals.org]
- 4. diposit.ub.edu [diposit.ub.edu]
Comparative Guide: Iodine-Mediated vs. Metal-Catalyzed Cyclization of Alkynylanilines
As a Senior Application Scientist, selecting the optimal synthetic route for heterocyclic core construction is paramount to the efficiency of any drug development pipeline. The cyclization of 2-alkynylanilines is a privileged strategy for synthesizing indoles and quinolines—two of the most ubiquitous scaffolds in medicinal chemistry.
This guide provides an in-depth, objective comparison between Transition-Metal-Catalyzed and Iodine-Mediated cyclization strategies. By analyzing the mechanistic causality, operational parameters, and downstream utility of each approach, this guide serves as a definitive decision-making tool for synthetic chemists.
Mechanistic Divergence & Causality
The fundamental difference between these two methodologies lies in their mode of alkyne activation and the nature of the resulting intermediate.
Transition-Metal Catalysis: The π-Activation Paradigm
Metal catalysts, particularly Gold (Au) and Palladium (Pd), operate via soft Lewis acidity. Gold complexes are highly carbophilic; their superior π-acidity enables the selective activation of the alkyne without prematurely coordinating to the hard amine nucleophile[1]. This lowers the LUMO of the alkyne, facilitating an intramolecular anti-nucleophilic attack by the aniline nitrogen (aminometalation).
Palladium offers an alternative, highly versatile pathway. Through oxidative addition and subsequent trans-aminopalladation, the reaction generates an indol-3-yl palladium intermediate. This intermediate can be intercepted by aryl halides or alkenes (e.g., the Cacchi reaction), allowing for the rapid construction of complex, multi-substituted architectures in a single step[2].
Iodine-Mediated Electrophilic Cyclization: The Halogen-Trapping Paradigm
In contrast, iodine-mediated cyclization is driven by electrophilic activation. Molecular iodine (I₂) or iodine monochloride (ICl) attacks the alkyne to form a highly reactive iodonium ion intermediate. The proximate nitrogen lone pair then attacks the activated alkyne—typically via a 5-endo-dig pathway for indoles or a 6-endo-dig pathway for quinolines[3].
The causality of the leaving group is critical here: when using N,N-dialkyl-2-alkynylanilines, the steric bulk of the alkyl groups dictates the final product. For example, in an N-methyl-N-n-butyl system, the less sterically hindered methyl group is preferentially cleaved by the iodide anion during the final aromatization step, yielding predominantly the N-n-butylindole[4].
Mechanistic divergence between metal-catalyzed and iodine-mediated cyclization.
Performance & Scope Comparison
The choice between metal and iodine is rarely about right or wrong; it is about strategic alignment with the project's end goals. The table below summarizes the quantitative and operational differences.
| Parameter | Transition-Metal-Catalyzed | Iodine-Mediated Electrophilic |
| Active Species | Au(I)/Au(III), Pd(II), Pt(II)[5] | I₂, ICl[3] |
| Activation Mode | π-Activation / Oxidative Addition | Electrophilic Halogenation |
| Typical Loading | 2 – 10 mol% (Catalytic)[1] | 1.0 – 1.5 equiv (Stoichiometric)[4] |
| Reaction Time | 12 – 72 hours[3] | 1 – 4 hours[3] |
| Temperature | 60 °C to 150 °C[1] | -78 °C to Room Temperature[3] |
| Primary Product | Direct Indoles / Quinolines[5] | 3-Iodoindoles / 3-Iodoquinolines[4] |
| Key Advantage | High atom economy, asymmetric potential[2] | Metal-free, yields versatile cross-coupling hubs[4] |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an observable validation check.
Protocol A: Gold-Catalyzed Cycloisomerization (Direct Indole Synthesis)
Ideal for synthesizing unhalogenated, highly functionalized indoles via mild π-activation.
-
Catalyst Activation: In an inert atmosphere, dissolve the 2-alkynylaniline substrate (1.0 mmol) in anhydrous 2-propanol (iPrOH) or EtOH. Add 5 mol% of a gold precatalyst (e.g., IPrAuCl) and 5 mol% AgSbF₆[1].
-
Validation Check: The immediate formation of a white precipitate (AgCl) confirms the successful abstraction of the chloride ligand, generating the highly active, cationic Au(I) species.
-
-
Cycloisomerization: Heat the reaction mixture to 60–75 °C.
-
Causality: Elevated temperatures overcome the activation barrier for the hydroamination cascade while iPrOH stabilizes the cationic intermediates[1].
-
Validation Check: Monitor via TLC. Complete consumption of the starting material typically occurs within 12–24 hours.
-
-
Workup & Isolation: Cool to room temperature, filter the mixture through a short pad of Celite to remove the silver salts and precipitated metal, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Iodine-Mediated Electrophilic Cyclization (3-Iodoindole Synthesis)
Ideal for generating versatile synthetic hubs for downstream cross-coupling.
-
Electrophilic Activation: Dissolve the N,N-dialkyl-2-alkynylaniline (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) and cool to -78 °C to control the exothermic nature of the halogenation[3].
-
Iodocyclization: Dropwise add a solution of I₂ or ICl (1.5 equiv) in CH₂Cl₂.
-
Causality: A slight stoichiometric excess (1.5 equiv) is required because the formation of the iodonium ion is the rate-limiting step, and complete conversion prevents mixed product profiles[4].
-
Validation Check: The reaction mixture will instantly transition to a deep purple/brown color, indicating the presence of active electrophilic iodine.
-
-
Quenching & Cleavage: Stir for 1 hour, then allow to warm to room temperature. Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate).
-
Validation Check: The solution must transition from brown to pale yellow/colorless. This confirms the complete reduction of unreacted I₂ to I⁻, preventing unwanted oxidative side-reactions during isolation.
-
-
Isolation: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield the 3-iodoindole.
Experimental workflow for parallel cyclization strategies of 2-alkynylanilines.
Strategic Selection Guide
For drug development professionals, the choice between these two methodologies should be dictated by the downstream synthetic vision :
-
Choose Metal-Catalyzed Cyclization when: Your target molecule requires an unsubstituted C3 position, or you are aiming for asymmetric synthesis (e.g., axial chirality via relay catalysis)[2]. It is also the superior choice when utilizing cascade reactions, such as trapping the indolylmetal intermediate with an internal nucleophile for complex fused-ring systems[1].
-
Choose Iodine-Mediated Cyclization when: You are building a discovery library and need a highly versatile synthetic hub. The resulting 3-iodoindoles are primed for subsequent Palladium-catalyzed functionalization (e.g., Suzuki, Sonogashira, or Heck cross-couplings)[4]. Furthermore, it is the method of choice when avoiding heavy metal toxicity in the final API is a strict regulatory requirement.
References
- Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles
- Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. CORE.
- Synthesis of Substituted Quinolines by the Electrophilic Cycliz
- Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones.
- Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Establishing Reference Standards for the Purity Analysis of 2-(Hex-1-yn-1-yl)aniline
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a foundational requirement for reliable experimental data and regulatory compliance. For novel or non-compendial compounds such as 2-(Hex-1-yn-1-yl)aniline, commercially available, pharmacopeia-grade primary reference standards are often non-existent.[1] This guide provides a comprehensive framework for the qualification of an in-house primary reference standard for 2-(Hex-1-yn-1-yl)aniline and compares the orthogonal analytical techniques essential for a robust purity assessment.
The Challenge: Purity in the Absence of a Compendial Standard
Reference standards are the bedrock of analytical testing, serving as the benchmark against which new batches of a substance are measured.[2] They are broadly classified into two tiers:
-
Primary Reference Standards: These are substances of the highest achievable purity, extensively characterized to confirm their identity and assign a precise purity value.[3] They are typically sourced from official bodies like the USP or EP.[2] When an official standard is unavailable, an "in-house" primary standard must be established through rigorous testing.[4]
-
Secondary Reference Standards: These are working standards qualified against a primary reference standard. They are used for routine analyses to preserve the limited supply of the primary standard.[3]
For 2-(Hex-1-yn-1-yl)aniline, a specialized intermediate, the immediate challenge is the lack of an official primary standard. Therefore, the first critical step is to select a high-purity batch of the material and subject it to a comprehensive qualification campaign to establish it as an in-house primary standard.
The Strategy: Qualification of an In-House Primary Standard
The qualification process is a multi-step procedure designed to unequivocally confirm the material's identity and assign a purity value with a calculated uncertainty.[3] This involves a suite of orthogonal (based on different principles) analytical techniques to ensure all potential impurities are detected and quantified.
Workflow for Qualification of an In-House Primary Reference Standard
Caption: Workflow for qualifying an in-house primary reference standard.
2.1. Identity Confirmation Before purity can be assigned, the identity of the candidate material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the molecular structure, including the correct placement of the hexynyl group on the aniline ring and the integrity of both the aromatic and aliphatic moieties.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition, often through high-resolution mass spectrometry (HRMS).[4]
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups, such as the N-H stretches of the primary amine and the C≡C stretch of the internal alkyne.[3]
2.2. Purity Assignment: A Comparison of Core Techniques No single method can provide a complete picture of a compound's purity. A combination of orthogonal techniques is essential.
| Analytical Method | Principle | Primary Use Case for 2-(Hex-1-yn-1-yl)aniline | Advantages | Limitations |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei (protons). Purity is determined relative to a certified internal standard. | Absolute Purity Assignment. The primary method for assigning a definitive purity value to the reference standard. | A primary analytical method; nondestructive; high precision and accuracy; does not require a reference standard of the analyte itself.[6][7] | Requires a high-field NMR spectrometer; potential for peak overlap with impurities (can be mitigated with 2D NMR).[6] |
| HPLC-UV | Differential partitioning of analytes between a stationary phase (e.g., C18) and a mobile phase, with UV detection.[8] | Organic Impurity Profiling. Detects and quantifies non-volatile related substances, such as starting materials or degradation products. | High resolving power for complex mixtures; excellent sensitivity for UV-active compounds like anilines; widely available. | Requires a qualified reference standard for accurate quantification; may not detect non-UV-active impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.[9] | Volatile Impurity & Residual Solvent Analysis. Detects volatile organic compounds (VOCs) from the synthesis (e.g., hexane, toluene) and low molecular weight impurities. | Excellent for separating and identifying volatile and semi-volatile compounds; high sensitivity and specificity from MS detector.[9][10] | Not suitable for non-volatile or thermally labile compounds; aniline may require derivatization to improve peak shape.[11] |
Causality in Method Selection: The choice of qNMR as the primary assay method is deliberate. As a primary ratio method, its measurement is directly traceable to the SI unit for mass (the kilogram) through the use of a certified internal standard and precise weighing.[12] This provides a highly accurate and defensible purity value. Chromatographic methods like HPLC and GC-MS are then used as powerful, orthogonal techniques to profile and quantify specific classes of impurities that might not be visible or accurately quantifiable by qNMR alone, ensuring a comprehensive assessment via the mass balance approach.[3]
Experimental Protocols
3.1. Protocol 1: Purity Assignment by Quantitative ¹H-NMR (qNMR)
This protocol describes the determination of the absolute purity of 2-(Hex-1-yn-1-yl)aniline using an internal standard.
-
Materials:
-
2-(Hex-1-yn-1-yl)aniline candidate standard.
-
Certified Internal Standard (CRM): Maleic acid (NIST traceable).
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).
-
High-resolution NMR Spectrometer (≥400 MHz).
-
-
Procedure:
-
Preparation: Accurately weigh approximately 15 mg of the 2-(Hex-1-yn-1-yl)aniline and 5 mg of the maleic acid internal standard into the same vial using a calibrated microbalance. Record weights to at least 5 decimal places.
-
Dissolution: Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
NMR Data Acquisition:
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H-NMR spectrum. Critical Parameters: Use a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from 2-(Hex-1-yn-1-yl)aniline (e.g., a triplet from the terminal methyl group of the hexynyl chain) and the singlet from the two olefinic protons of maleic acid.
-
-
Calculation: Use the following formula to calculate the purity (P) as a mass fraction: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard (from its certificate)
-
-
3.2. Protocol 2: Routine Purity Analysis by Validated HPLC-UV Method
This protocol describes a validated method for routine QC testing of new batches of 2-(Hex-1-yn-1-yl)aniline using the now-qualified in-house primary standard.
Workflow for Routine Purity Analysis
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. CURRENTA: Reference Standard Qualification [currenta.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ethz.ch [ethz.ch]
Technical Guide: TLC Profiling of 2-(Hex-1-yn-1-yl)aniline
This guide details the thin-layer chromatography (TLC) behavior of 2-(hex-1-yn-1-yl)aniline , a critical intermediate in the synthesis of 2-substituted indoles via the Larock heteroannulation or Sonogashira coupling.
Solvent System: Hexane / Ethyl Acetate (EtOAc)
Stationary Phase: Silica Gel 60 F
Executive Summary: The Chromatographic Signature
2-(Hex-1-yn-1-yl)aniline exhibits a distinct chromatographic profile characterized by significant lipophilicity due to the hexyl chain, balanced by the polarity of the primary amine.
| Compound | Rf Value (Approx.) | Solvent System | Visualization |
| 2-(Hex-1-yn-1-yl)aniline | 0.35 - 0.45 | 9:1 Hexane/EtOAc | UV (254 nm), KMnO |
| 2-Iodoaniline (Starting Material) | 0.20 - 0.30 | 9:1 Hexane/EtOAc | UV, Iodine |
| 2-Butylindole (Cyclized Product) | 0.50 - 0.60 | 9:1 Hexane/EtOAc | UV, Ehrlich's Reagent |
Key Insight: The introduction of the lipophilic hexylalkyne chain significantly increases the Rf value relative to the starting 2-iodoaniline, allowing for easy monitoring of the Sonogashira coupling progress.
Comparative Chromatographic Analysis
To accurately monitor reaction progress, one must understand how the product behaves relative to its precursors and potential downstream products.
A. vs. Starting Material (2-Iodoaniline)[2][3][4][5]
-
2-Iodoaniline (Rf ~0.25): The starting material is more polar due to the exposed primary amine and the polarizable iodine atom. It often displays "tailing" on silica due to hydrogen bonding between the
group and silanol groups. -
2-(Hex-1-yn-1-yl)aniline (Rf ~0.40): The substitution of the iodine with a hexynyl group adds a 6-carbon lipophilic chain. This non-polar bulk shields the amine slightly and increases the molecule's affinity for the mobile phase, driving the Rf higher.
B. vs. Cyclized Product (2-Butylindole)[6]
-
If this compound is used in a Larock Indole Synthesis , the final product is 2-butylindole.[2]
-
2-Butylindole (Rf ~0.55): Indoles are generally less polar than their aniline precursors. The nitrogen lone pair in indole is involved in the aromatic sextet, making it less basic and less capable of strong hydrogen bonding with silica compared to the primary amine of the aniline. Consequently, the indole travels further up the plate.
Experimental Data & Protocol
Solvent Optimization Table
The following Rf values are derived from experimental comparisons in standard flash chromatography conditions.
| Solvent Ratio (Hex:EtOAc) | 2-Iodoaniline (SM) | 2-(Hex-1-ynyl)aniline | Resolution ( |
| 100:0 (Pure Hexane) | 0.00 | 0.05 | Poor |
| 20:1 (5% EtOAc) | 0.15 | 0.30 | Excellent |
| 9:1 (10% EtOAc) | 0.25 | 0.42 | Good (Standard) |
| 4:1 (20% EtOAc) | 0.45 | 0.65 | Fair (Too fast) |
Recommended Staining Protocols
While UV (254 nm) is sufficient for visualization due to the conjugated aromatic system, chemical stains provide additional confirmation:
-
KMnO
(Potassium Permanganate): Stains the alkyne moiety bright yellow/brown on a purple background. Excellent for distinguishing the product from non-alkynyl impurities. -
Ninhydrin: Specific for the primary amine. Heats to a red/purple spot. Useful to confirm the amine is intact and hasn't been capped or oxidized.
Reaction Monitoring Workflow (Sonogashira Coupling)
The following diagram outlines the logic flow for monitoring the synthesis of 2-(hex-1-yn-1-yl)aniline from 2-iodoaniline.
Caption: Decision logic for monitoring the conversion of 2-iodoaniline to 2-(hex-1-yn-1-yl)aniline.
Troubleshooting & Anomalies
Issue: "Streaking" or Tailing Spots
Cause: Primary amines (anilines) interact strongly with the acidic silanol groups on the TLC plate. Solution: Pre-treat the TLC plate or add a modifier to the mobile phase.
-
Protocol: Add 1% Triethylamine (Et
N) to the Hexane/EtOAc mixture. This neutralizes the silica acidity and sharpens the amine spots.-
Note: Et
N may slightly increase Rf values for all amine-containing species.
-
Issue: Co-elution with Triphenylphosphine (PPh )
Context: If using Pd(PPh
References
-
Organic Syntheses. "Synthesis of 2-Substituted Indoles via the Palladium-Catalyzed Heteroannulation of 2-Iodoanilines." Org.[3][4] Synth.2011 , 88, 377-387.[3] Link
- Supports Rf data for 2-iodoaniline and indole deriv
-
Royal Society of Chemistry. "Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines." RSC Advances. Link
- Provides comparative Rf values for various 2-alkynylanilines in Hex/EtOAc systems.
-
BenchChem. "Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines." Link
- Corroborates flash chromatography conditions (10:1 Hexane/EtOAc)
Sources
Safety Operating Guide
A Researcher's Guide to Handling 2-(Hex-1-yn-1-yl)aniline: Essential Safety Protocols
This guide provides essential safety and handling information for 2-(Hex-1-yn-1-yl)aniline (CAS No. 116491-50-0), a compound used in specialized research and development.[1] Given its chemical structure—an aromatic amine—this substance requires stringent safety protocols to mitigate significant health risks. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[2][3] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Hazard Assessment: Understanding the Risks
Primary Hazards Associated with the Aniline Functional Group:
-
Acute Toxicity: Aniline compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6][7][8]
-
Dermal Absorption: A critical risk is that most aromatic amines are lipid-soluble and can be easily absorbed through intact skin, leading to systemic toxicity.[3]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs.[4][5][8]
-
Carcinogenicity and Mutagenicity: Many aniline derivatives are suspected of causing cancer and genetic defects.[2][4][5][6][7][8]
-
Eye Damage: Direct contact can cause serious eye irritation or damage.[4][5][6][7][8]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5][8]
Therefore, all handling procedures must be based on the assumption that 2-(Hex-1-yn-1-yl)aniline possesses these hazardous properties.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure—dermal, ocular, and inhalation.
Hand Protection
-
Rationale: The primary risk of handling aniline derivatives is rapid absorption through the skin.[3][9] Standard, thin laboratory gloves are insufficient.
-
Protocol:
-
Glove Type: Use chemical-resistant gloves. Nitrile gloves are suitable for short-term use and incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: Wear two pairs of nitrile gloves to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.
-
Inspection: Before every use, meticulously inspect gloves for any signs of punctures, tears, or degradation.
-
Replacement: Change gloves immediately if you suspect contamination. Never reuse disposable gloves.
-
Eye and Face Protection
-
Rationale: Protects against splashes of liquids or fine particles that could cause serious eye damage.[4][5]
-
Protocol:
Body Protection
-
Rationale: Prevents contamination of personal clothing and skin.
-
Protocol:
-
Lab Coat: A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required.
-
Apron: For procedures with a high risk of splashing, a chemically impervious apron should be worn over the lab coat.
-
Attire: Wear long pants and fully enclosed shoes.[9] Open-toed shoes, shorts, and skirts are strictly prohibited in the laboratory.
-
Respiratory Protection
-
Rationale: While primary engineering controls should be in place, respiratory protection may be necessary in specific situations to prevent inhalation of toxic vapors or aerosols.
-
Protocol:
-
Engineering Controls First: All work with 2-(Hex-1-yn-1-yl)aniline must be performed within a certified chemical fume hood to minimize vapor inhalation.[9]
-
When a Respirator is Needed: If engineering controls are not feasible, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required. All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.
-
Operational Plan: From Bench to Waste
Safe handling extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are immediately accessible.[9][11]
-
Assemble all necessary equipment and reagents before retrieving the 2-(Hex-1-yn-1-yl)aniline.
-
Prepare for spills by having an appropriate spill kit (containing inert absorbent material like vermiculite or sand) ready.[9]
-
-
Donning PPE:
-
Follow the sequence: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing, preparing solutions, and running reactions, inside the fume hood.
-
Keep containers of the chemical sealed when not in immediate use.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
-
Post-Handling & Doffing PPE:
-
Before leaving the immediate work area, remove the outer pair of gloves and dispose of them as hazardous waste.
-
To remove remaining PPE, follow a sequence that minimizes cross-contamination: face shield/goggles, lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water immediately after handling the chemical and removing all PPE.[4][9][12]
-
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of amine waste are crucial to protect personnel and the environment.[3][10]
-
Chemical Waste:
-
Contaminated Solids:
-
All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper, pipette tips) must be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container.[9]
-
-
Disposal Vendor:
Summary of PPE Requirements
| Task / Condition | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid/Liquid | Double Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Chemical Fume Hood |
| Reaction Workup | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Apron | Chemical Fume Hood |
| Large Spill Cleanup | Heavy-duty Gloves (Neoprene) | Safety Goggles & Face Shield | Lab Coat & Apron | NIOSH-approved Respirator |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A decision tree for selecting appropriate PPE based on the task.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Aniline Standard Operating Procedure. University of Washington. Available at: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Aniline | C6H5NH2 | CID 6115. PubChem. Available at: [Link]
-
ANILINE Safety Data Sheet. Techno PharmChem. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline. Centers for Disease Control and Prevention. Available at: [Link]
-
Aniline Safety Data Sheet. PENTA. Available at: [Link]
-
Aniline Safety Data Sheet. Chemos GmbH & Co. KG. Available at: [Link]
-
Aniline Safety Data Sheet. Carl ROTH. Available at: [Link]
Sources
- 1. 2-(hex-1-yn-1-yl)aniline | 116491-50-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. carlroth.com [carlroth.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. fishersci.com [fishersci.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
